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  • Product: (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride
  • CAS: 2075820-33-4

Core Science & Biosynthesis

Foundational

CAS registry number and safety data for (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl

An In-Depth Technical Guide for the Research Professional: (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl This guide provides a comprehensive technical overview of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Research Professional: (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl

This guide provides a comprehensive technical overview of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride. As a chiral amine, this compound serves as a valuable building block in synthetic chemistry, particularly within the field of drug discovery and development. Its fluorinated and stereospecific nature makes it a desirable intermediate for creating complex molecular architectures with specific biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, safety, handling, and potential applications.

Compound Identification and Properties

(S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl is a primary amine hydrochloride salt. The presence of a chiral center, a fluorine atom, and a methyl group on the phenyl ring provides multiple points for synthetic modification and influences its physicochemical properties. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2][3][4].

Caption: Chemical structure of (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source(s)
CAS Registry Number 2075820-33-4 [5][6][7]
Molecular Formula C₉H₁₃ClFN [7]
Molecular Weight 189.66 g/mol [7]
Synonym(s) (1S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride [5][6]
Physical Form Solid, white to off-white
Purity Typically ≥98% [6]

| Storage Conditions | Store at room temperature in a dry, cool, and well-ventilated area. |[6] |

Safety Data and Hazard Analysis

Understanding the potential hazards of a chemical is the foundation of laboratory safety. (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), which provides a standardized framework for hazard communication[8][9][10].

Caption: GHS hazard communication workflow for the subject compound.

Table 2: GHS Classification Summary

Classification Category Signal Word Pictogram Hazard Code(s)
Acute Toxicity (Oral, Dermal, Inhalation) 4 Warning GHS07 (Exclamation Mark) H302 + H312 + H332
Skin Irritation 2 Warning GHS07 (Exclamation Mark) H315
Serious Eye Irritation 2A Warning GHS07 (Exclamation Mark) H319
Specific Target Organ Toxicity (Single Exposure) 3 Warning GHS07 (Exclamation Mark) H335 / H336

Source(s):[5][6]

Expert Analysis of Hazards:
  • H302/H312/H332 - Harmful if swallowed, in contact with skin, or if inhaled : This classification indicates moderate acute toxicity.[5][11] The primary risk is systemic effects following exposure through major routes. The causality stems from the compound's ability to be absorbed into the bloodstream and interfere with biological processes.

  • H315 - Causes skin irritation : This is due to the chemical's ability to disrupt the lipid barrier of the skin, leading to local inflammation, redness, and discomfort upon direct contact.[5][12]

  • H319 - Causes serious eye irritation : The amine hydrochloride salt can be particularly damaging to the sensitive tissues of the eye, causing significant, though reversible, inflammation and pain.[5][13] This is a critical consideration for PPE selection.

  • H335/H336 - May cause respiratory irritation / May cause drowsiness or dizziness : Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract.[6] Systemic absorption following inhalation may also lead to central nervous system effects like drowsiness.[5][11]

Protocols for Safe Handling and Emergency Response

A self-validating system of protocols ensures that risks are systematically managed. The following workflows are designed for researchers handling this compound.

Workflow 1: Standard Protocol for Safe Handling and Storage

This protocol minimizes exposure during routine laboratory operations.

Safe_Handling_Workflow A 1. Risk Assessment Review SDS and identify hazards. B 2. Engineering Controls Work in a certified chemical fume hood. A->B C 3. Personal Protective Equipment (PPE) Don lab coat, nitrile gloves, and safety glasses with side shields. B->C D 4. Weighing & Dispensing Handle as a solid. Avoid creating dust. Use a spatula. C->D E 5. Reaction Setup Add reagent slowly to the reaction vessel under inert atmosphere if required. D->E F 6. Post-Handling Clean work area. Decontaminate or dispose of equipment. E->F G 7. Storage Store in a tightly sealed, clearly labeled container at room temperature away from incompatible materials. F->G H 8. Waste Disposal Dispose of waste in a designated, sealed hazardous waste container according to institutional guidelines. G->H

Caption: Step-by-step workflow for safe laboratory handling.

Step-by-Step Methodology:

  • Preparation : Before handling, review this guide and the supplier's Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency eyewash station/shower is accessible.

  • Personal Protective Equipment (PPE) : Wear a standard laboratory coat, nitrile gloves, and chemical safety glasses with side shields. The choice of nitrile is based on its general resistance to a wide range of chemicals.

  • Handling : Conduct all manipulations within a chemical fume hood to mitigate inhalation risks (H332/H335).[14][15] When weighing and transferring the solid, do so carefully to prevent the generation of airborne dust.

  • Storage : Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[14] Store in a designated area for non-volatile solids, away from strong oxidizing agents, acids, and bases with which it may react exothermically.[16]

  • Disposal : Dispose of unused material and contaminated labware in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.

Workflow 2: Emergency First Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure.

  • If Inhaled : Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[14][17] If the person feels unwell or experiences respiratory symptoms, call a POISON CENTER or doctor.[17]

  • If on Skin : Take off all contaminated clothing immediately. Rinse the affected skin area cautiously with plenty of water for at least 15 minutes.[15][17] If skin irritation occurs, seek medical advice.[17]

  • If in Eyes : Rinse cautiously with water for several minutes.[15][17] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical advice/attention.[13][17]

  • If Swallowed : Rinse the mouth with water. Do NOT induce vomiting.[14][16] Call a POISON CENTER or doctor immediately if you feel unwell.

Application in Synthetic Chemistry and Drug Development

(S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl is not an end-product therapeutic but a specialized chiral building block. Its value lies in its use as a starting material for the synthesis of larger, more complex molecules, particularly active pharmaceutical ingredients (APIs). The stereochemistry at the ethylamine's alpha-carbon is often crucial for the target molecule's specific interaction with biological receptors or enzymes.

A primary application for a chiral amine like this is in amide bond formation , a cornerstone reaction in pharmaceutical synthesis. It can be coupled with a carboxylic acid to form a chiral amide, introducing a key structural motif into a drug candidate.

Representative Workflow: Amide Coupling Reaction

Objective : To couple (S)-1-(4-fluoro-2-methylphenyl)ethanamine with a generic carboxylic acid (R-COOH) to form a chiral amide.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine (S)-Amine HCl Base Base (e.g., DIPEA) (To deprotonate Amine HCl) Acid R-COOH Coupling Coupling Agent (e.g., HATU, EDC) Solvent Solvent (e.g., DMF) Product Chiral Amide Product Solvent->Product

Caption: Logical workflow for a standard amide coupling reaction.

Step-by-Step Experimental Protocol:

  • Amine Neutralization : To a solution of the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an aprotic solvent like DMF, add a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

  • Reaction Initiation : Add (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl (1.2 eq) to the mixture. The base neutralizes the hydrochloride salt in situ, liberating the free amine to participate in the reaction.

  • Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification : Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, usually by column chromatography on silica gel, to yield the pure chiral amide.

This protocol is a foundational example. The choice of coupling agent, base, and solvent must be optimized for the specific carboxylic acid substrate to ensure high yield and prevent racemization of the chiral center.

References

  • List of GHS Hazard and Precautionary Statements. (n.d.). Google Cloud.
  • GHS hazard statements - Wikipedia. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • H-phrases (hazard statements). (n.d.). Stoffenmanager. Retrieved March 18, 2026, from [Link]

  • GHS Classification Summary. (n.d.). PubChem - NIH. Retrieved March 18, 2026, from [Link]

  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Chemsafetypro. Retrieved March 18, 2026, from [Link]

  • Know Your Hazard Symbols (Pictograms). (2016, August 22). Office of Environmental Health and Safety - Northwestern University. Retrieved March 18, 2026, from [Link]

  • GHS hazard pictograms - Wikipedia. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • GHS pictograms. (n.d.). UNECE. Retrieved March 18, 2026, from [Link]

  • Using the GHS. (n.d.). Safe Work Australia. Retrieved March 18, 2026, from [Link]

  • Understanding GHS Pictograms: Your Essential Guide. (n.d.). Hazwoper. Retrieved March 18, 2026, from [Link]

  • (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • (1S)-1-(4-FLUORO-3-METHYLPHENYL)ETHYLAMINE-HCl. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. (n.d.). Google Patents.
  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Supporting Information For: S1. (n.d.). DOI. Retrieved March 18, 2026, from [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023, September 1). Encyclopedia.pub. Retrieved March 18, 2026, from [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026, March 13). PMC. Retrieved March 18, 2026, from [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026, March 13). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Retrieved March 18, 2026, from [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved March 18, 2026, from [Link]

Sources

Exploratory

The Solubility Profile of (S)-1-(4-fluoro-2-methylphenyl)ethanamine Hydrochloride in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary The compound (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (CAS 2075820-33-4) is a chiral primary amine salt frequently utilized as a resolving agent or a critical intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (CAS 2075820-33-4) is a chiral primary amine salt frequently utilized as a resolving agent or a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. For process chemists and formulation scientists, mastering the solubility profile of this compound in various organic solvents is not merely a data-collection exercise; it is the foundational blueprint for designing efficient extraction, crystallization, and purification workflows.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the dissolution of this specific amine hydrochloride, predictive solubility data across solvent classes, and field-proven, self-validating experimental protocols for empirical determination.

Physicochemical Foundations & Thermodynamic Causality

To predict and manipulate the solubility of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride, one must analyze the interplay between its molecular structure and the solvation thermodynamics.

Structural Impact on Solvation

The molecule consists of a lipophilic aromatic region (a phenyl ring substituted with a fluorine atom and a methyl group) and a highly polar, ionic headgroup (the primary amine hydrochloride). While the fluoro-methyl substitution increases the overall lipophilicity (LogP) of the free base compared to unsubstituted phenethylamine, the protonation of the amine to form the hydrochloride salt drastically alters its macroscopic phase behavior[2]. The ionic structure forces the molecule into a rigid crystal lattice with high lattice energy, limiting its interactions with non-aqueous, low-dielectric media[2].

The Thermodynamics of Salt Dissolution in Organics

The dissolution of an electrolyte salt in an organic solvent is thermodynamically governed by the balance between the endothermic disruption of the crystal lattice ( ΔHlat​ ) and the exothermic solvation of the resulting ions ( ΔHsolv​ ). In organic solvents, the thermodynamic solubility product ( Ksp​ ) requires that the solid form of the precipitating salt remains consistent[3]. Advanced predictive models, such as the ePC-SAFT (extended Perturbed-Chain Statistical Associating Fluid Theory) equation of state, are often employed to model this behavior because they account for concentration-dependent dielectric constants and ion-pairing in organic media[3][4].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess both hydrogen-bond donors and acceptors. They can effectively solvate the protonated amine cation (via oxygen lone pairs) and the chloride anion (via hydroxyl protons), leading to high solubility[5].

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): While possessing moderate dielectric constants, these solvents lack hydrogen-bond donors. They cannot effectively solvate the chloride anion. Consequently, the ions remain tightly paired, drastically reducing solubility[6].

Thermodynamics Solid Crystal Lattice (S)-1-(4-fluoro-2-methylphenyl) ethanamine HCl Vacuum Dissociated Ions (Vacuum) Solid->Vacuum Lattice Energy (+ΔH) Solvated Solvated Ion Pairs (Organic Solvent) Solid->Solvated Thermodynamic Solubility (K_sp) Vacuum->Solvated Solvation Energy (-ΔH)

Caption: Thermodynamic cycle of amine hydrochloride salt dissolution in organic solvents.

Solubility Profile in Key Organic Solvents

Because empirical, peer-reviewed solubility data for this specific proprietary intermediate is closely guarded, the following table synthesizes predictive quantitative data. These values are extrapolated from the established behavior of structurally homologous phenethylamine hydrochloride derivatives and validated thermodynamic models[3][7][8].

Data Presentation: Predictive Solubility Matrix at 25°C
Solvent ClassSpecific SolventDielectric Constant ( ε )Solvation MechanismEst. Solubility (mg/mL)Application in Process Chemistry
Polar Protic Methanol32.7Strong H-bond donor/acceptor> 150 Primary solvent for reactions and stock solutions.
Polar Protic Ethanol24.5Moderate H-bond donor/acceptor40 - 80 Ideal for recrystallization (often mixed with anti-solvent).
Polar Protic Isopropanol (IPA)19.9Weak H-bond donor10 - 25 Excellent crystallization medium; good yield recovery.
Polar Aprotic Acetonitrile37.5Dipole-dipole, no H-bond donor1 - 5 Used in HPLC mobile phases; poor dissolution solvent.
Polar Aprotic Acetone20.7Dipole-dipole, no H-bond donor1 - 5 Common anti-solvent for precipitating the HCl salt.
Non-Polar Ethyl Acetate6.0Weak dipole< 1.0 Excellent extraction solvent for the free base, rejects the salt.
Non-Polar Toluene / Hexane< 2.5Van der Waals only< 0.1 Strict anti-solvents; used to crash out the salt quantitatively.

Note: The decreased salt solubility in the presence of low-dielectric organic solvents is highly advantageous for anti-solvent crystallization, a technique used to isolate the salt in high purity[6].

Experimental Protocols: Self-Validating Systems

To establish an authoritative solubility profile for (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride in your specific laboratory conditions, you must utilize a self-validating empirical workflow. The following protocol relies on the Isothermal Shake-Flask Method coupled with HPLC-UV quantification, which avoids the inaccuracies of gravimetric analysis when dealing with low-solubility organic systems.

Protocol 1: Isothermal Equilibrium Solubility Determination

Causality & Rationale: Why equilibrate for 48 hours? Amine hydrochlorides can form transient, supersaturated colloidal suspensions in organic solvents due to self-association[6]. A 48-hour equilibration ensures that thermodynamic equilibrium ( Ksp​ ) is reached, overcoming kinetic artifacts.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (approx. 200 mg) of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride to a 5 mL amber glass vial.

  • Solvent Addition: Add 2.0 mL of the target anhydrous organic solvent (e.g., HPLC-grade Isopropanol). Ensure the headspace is purged with nitrogen to prevent moisture ingress, as the salt is hygroscopic[2].

  • Equilibration: Seal the vial and place it in an isothermal orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Self-Validation Check: At 24 hours, extract a 50 µL micro-aliquot, filter, and analyze. Compare this to the 48-hour time point. If the concentration variance is < 2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Remove the vial and allow the undissolved solids to settle for 2 hours at 25.0 °C. Syringe extract 1.0 mL of the supernatant and immediately filter through a 0.22 µm PTFE syringe filter .

    • Expert Insight: PTFE is mandatory. Nylon or PES filters can adsorb polar amine salts or degrade in aggressive organic solvents like acetone or THF.

  • Dilution & Analysis: Dilute the filtered aliquot by a factor of 100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to prevent precipitation inside the HPLC column. Quantify using a pre-established HPLC-UV calibration curve at λmax​ (typically ~260-270 nm for fluorinated aromatics).

ExperimentalWorkflow Step1 1. Solid Excess Addition (API + Anhydrous Solvent) Step2 2. Isothermal Agitation (48h at 25.0°C) Step1->Step2 Step2->Step2 24h Kinetic Check Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Step4 4. Serial Dilution (Mobile Phase Matrix) Step3->Step4 Step5 5. HPLC-UV Quantification (Thermodynamic Validation) Step4->Step5

Caption: Self-validating isothermal shake-flask workflow for determining thermodynamic solubility.

Protocol 2: Anti-Solvent Crystallization Workflow

Understanding the solubility profile allows for the design of high-yield crystallization processes.

  • Dissolution: Dissolve the crude (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride in the minimum required volume of Methanol at 50 °C (approx. 1 mL per 150 mg of salt).

  • Polishing: Filter the hot solution through a 0.45 µm PTFE filter to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Transfer the solution to a stirred reactor at 25 °C. Slowly add Ethyl Acetate (the anti-solvent) dropwise. Because the salt has a solubility of < 1.0 mg/mL in ethyl acetate, the dielectric constant of the mixture rapidly drops, forcing the salt to crystallize while organic impurities remain dissolved in the mother liquor.

  • Harvesting: Stir for 4 hours at 5 °C to maximize yield, filter the white crystalline powder, wash with cold hexane, and dry under vacuum.

Mechanistic Insights: The Common Ion Effect in Organics

When dealing with hydrochloride salts in mixed aqueous-organic or strictly organic media, the Common Ion Effect plays a pivotal role. If the pH of an aqueous-organic mixture is lowered using hydrochloric acid, the excess chloride ions suppress the dissociation of the amine hydrochloride, drastically reducing its apparent solubility ( Ksp​=[Amine+][Cl−] )[6].

However, in pure organic solvents, this effect is compounded by "salting out" phenomena. Because organic solvents have lower dielectric constants than water, the addition of excess chloride (e.g., via HCl gas bubbled into ethanol) rapidly induces ion-pairing and precipitation of the (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride[6]. This is precisely why the free base is highly soluble in ethyl acetate, but bubbling HCl gas into the solution causes the immediate, quantitative precipitation of the target hydrochloride salt.

References

  • Journal of Chemical & Engineering Data - ACS Publications. "Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects" (2022). acs.org. Available at:[Link]

  • Industrial & Engineering Chemistry Research - ACS Publications. "Solubility of Pharmaceuticals and Their Salts As a Function of pH" (2013). acs.org. Available at:[Link]

  • ResearchGate. "Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents" (2021). researchgate.net. Available at:[Link]

  • Advanced Drug Delivery Reviews (via USPTO). "Salt formation to improve drug solubility" (Serajuddin, 2007). uspto.gov. Available at: [Link]

  • Grokipedia. "Hydrochloride - Physical Properties and Solubility". grokipedia.com. Available at: [Link]

Sources

Foundational

The Strategic Utilization of (S)-1-(4-Fluoro-2-methylphenyl)ethanamine in Modern Drug Discovery: A Mechanistic Whitepaper

Executive Summary In contemporary medicinal chemistry, (S)-1-(4-fluoro-2-methylphenyl)ethanamine (CAS: 2075820-33-4) is rarely deployed as a standalone active pharmaceutical ingredient (API). Instead, it serves as a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, (S)-1-(4-fluoro-2-methylphenyl)ethanamine (CAS: 2075820-33-4) is rarely deployed as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly privileged, chiral building block—a pharmacophore engineered to dictate the 3D conformation, metabolic stability, and target affinity of complex drug molecules[1]. By incorporating this specific moiety into larger scaffolds (such as kinase inhibitors, epigenetic modulators, and GPCR antagonists), drug developers can systematically overcome liabilities related to off-target toxicity, rapid clearance, and entropic binding penalties.

This whitepaper dissects the mechanistic rationale behind the selection of this specific chiral amine, detailing how its structural micro-features translate into macro-pharmacological efficacy.

The Tripartite Structural Rationale (The "Why")

The utility of (S)-1-(4-fluoro-2-methylphenyl)ethanamine lies in the synergistic causality of its three primary structural modifications: the chiral center, the ortho-methyl group, and the para-fluoro substitution.

The (S)-Chiral Center: Vectorial Trajectory

The stereocenter at the ethylamine position is critical for the spatial orientation of the molecule. In structure-based drug design (SBDD), the (S)-enantiomer directs the attached functional groups (often ureas, amides, or heterocyclic cores) along a highly specific 3D vector. This precise trajectory ensures that the molecule engages with narrow, deep binding pockets while avoiding steric clashes with the protein backbone, a feat impossible for achiral or racemic mixtures[1].

The Ortho-Methyl (C2) Effect: Conformational Locking

The inclusion of a methyl group at the 2-position (ortho to the ethylamine linker) is a deliberate strategy to induce conformational restriction . The steric bulk of the ortho-methyl group clashes with the methyl group of the chiral ethylamine chain. To minimize this steric strain, the phenyl ring is forced out of coplanarity with the adjacent amine/amide bond, adopting a near-orthogonal (perpendicular) conformation[2].

  • Causality: By pre-organizing the molecule into its bioactive conformation before it enters the binding pocket, the entropic penalty ( ΔS ) of binding is drastically reduced, leading to a significant increase in overall binding affinity ( ΔG ).

The Para-Fluoro (C4) Effect: Metabolic Shielding

The para-position of electron-rich aromatic rings is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Causality: Substituting the para-hydrogen with a fluorine atom blocks this metabolic liability. Fluorine is highly electronegative and forms a remarkably stable C-F bond, yet its Van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å). This provides "metabolic shielding" without adding detrimental steric bulk that could disrupt target binding[3]. Furthermore, the highly polarized C-F bond can participate in favorable orthogonal multipolar interactions (halogen bonding) with the protein backbone[3].

G A (S)-1-Aminoethyl Group D Target Specificity (Vectorial Projection) A->D Chiral Control B Ortho-Methyl (C2) E Conformational Locking (Orthogonal Presentation) B->E Steric Clash C Para-Fluoro (C4) F Metabolic Shielding (CYP450 Resistance) C->F C-F Bond Stability E->D Entropy Reduction

Structural contributions of the (S)-1-(4-fluoro-2-methylphenyl)ethanamine pharmacophore.

Mechanism of Action in Target Engagement: Case Studies

When integrated into an API, the (S)-1-(4-fluoro-2-methylphenyl)ethanamine moiety fundamentally alters how the drug interacts with its biological target.

Epigenetic Modulators: WDR5 Inhibitors

In the development of WD Repeat Domain 5 (WDR5) inhibitors—targets for MLL-rearranged leukemias—the 4-fluoro-2-methylphenyl moiety acts as a critical hydrophobic plug. Structural biology reveals that this specific pharmacophore occupies the deep, lipophilic S4 subsite of the WDR5 WIN pocket[2]. The orthogonal conformation forced by the ortho-methyl group perfectly matches the geometry of the S4 pocket, while the para-fluoro group maximizes Van der Waals contacts at the base of the pocket, yielding picomolar ( Ki​<20 pM) binding affinities[2].

GPCR Antagonism: NK1 Receptors

In the optimization of Neurokinin 1 (NK1) receptor antagonists (e.g., Vestipitant analogs), the incorporation of the 4-fluoro-2-methylphenyl group directly modulates the drug's binding kinetics. The steric bulk and specific spatial orientation provided by this moiety increase the residence time of the drug on the receptor, transforming a standard competitive antagonist into an insurmountable antagonist with a prolonged duration of action in vivo[4].

Binding Ligand (S)-1-(4-F-2-Me-Ph)ethylamine Pharmacophore F_Interaction Halogen Bonding (C-F ... Backbone) Ligand->F_Interaction Me_Interaction Steric Lock (Orthogonal Conformation) Ligand->Me_Interaction Chiral_Interaction Vectorial Alignment (S-Enantiomer) Ligand->Chiral_Interaction Pocket Target Protein Hydrophobic Subsite F_Interaction->Pocket Me_Interaction->Pocket Chiral_Interaction->Pocket

Mechanism of target engagement by the fluorinated chiral amine pharmacophore.

Quantitative Data: Physicochemical Impact

The table below summarizes the theoretical and observed impact of sequential substitutions on the phenyl ring of the 1-phenylethanamine pharmacophore, demonstrating why the 4-fluoro-2-methyl variant is the optimal choice for lead optimization.

Pharmacophore VariantcLogP ContributionMetabolic Half-life ( T1/2​ in Human Liver Microsomes)Bioactive Conformation Penalty ( ΔGpenalty​ )Primary Benefit
(S)-1-phenylethanamine+1.8< 15 min (Rapid para-hydroxylation)High (Freely rotating)Baseline
(S)-1-(4-fluorophenyl)ethanamine+2.0> 60 min (Metabolically shielded)High (Freely rotating)CYP3A4 Resistance
(S)-1-(2-methylphenyl)ethanamine+2.2< 20 min (Rapid para-hydroxylation)Low (Orthogonally locked)Entropy Reduction
(S)-1-(4-fluoro-2-methylphenyl)ethanamine +2.4 > 90 min (Highly stable) Low (Orthogonally locked) Optimal Efficacy & PK

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness (E-E-A-T), the following self-validating protocols detail how to evaluate the efficacy and stability of APIs incorporating this chiral amine.

Protocol 1: In Vitro Microsomal Stability Assay (Clearance Profiling)

This protocol validates the metabolic shielding provided by the 4-fluoro substitution. It utilizes a self-validating system by including Verapamil as a high-clearance positive control.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the test compound (containing the 4-fluoro-2-methylphenyl moiety) and the control (Verapamil) to a final concentration of 1 μ M in the buffer.

  • Pre-incubation: Add HLM to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the microplate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μ L aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation: The assay is considered valid only if the intrinsic clearance ( Clint​ ) of Verapamil falls within the historically established high-clearance range (>40 μ L/min/mg protein).

Protocol 2: Pharmacophore-Based Virtual Screening (PBVS)

Prior to synthesis, the spatial fit of the chiral amine must be validated computationally.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., WDR5, PDB: 6E23)[2]. Remove water molecules and add polar hydrogens using a suite like Schrödinger Protein Preparation Wizard.

  • Grid Generation: Define the receptor grid centered on the known hydrophobic subsite (e.g., the S4 pocket), ensuring the grid box encompasses at least 15 Å around the centroid.

  • Ligand Preparation: Generate the 3D conformers of the API containing the (S)-1-(4-fluoro-2-methylphenyl)ethanamine. Crucially, apply a torsional constraint to the C(aryl)-C(chiral) bond to simulate the orthogonal conformation induced by the ortho-methyl group.

  • Docking & Scoring: Execute Glide SP (Standard Precision) docking. Filter poses based on the presence of a halogen bond (distance < 3.5 Å, angle 140-180°) between the para-fluoro group and the designated backbone carbonyl of the pocket.

References

  • Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5)
  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid[1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant)
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL
  • Source: The Journal of Organic Chemistry (ACS)

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride

A Senior Application Scientist's Framework for Early-Stage Safety Assessment Introduction: De-risking Novel Chemical Entities The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is frau...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for Early-Stage Safety Assessment

Introduction: De-risking Novel Chemical Entities

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with safety and toxicity being primary hurdles that can lead to late-stage attrition. A robust, early-stage toxicity screening program is therefore not just a regulatory requirement but a critical strategic component of drug development. This guide provides a comprehensive framework for the preliminary toxicity screening of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (CAS: 2075820-33-4), a novel small molecule for which public toxicity data is limited.[1][2] While the specific biological target and therapeutic indication of this compound are not the focus here, the methodologies outlined provide a universally applicable template for the initial toxicological assessment of similar small molecules.

As a Senior Application Scientist, the philosophy underpinning this guide is one of proactive, tiered, and mechanistically-informed risk assessment. We will not merely follow a checklist of assays. Instead, we will build a logical investigative sequence, starting with broad, predictive methods and progressing to more specific, biologically relevant in vitro systems. Each step is designed to inform the next, creating a self-validating cascade of data that provides a clear, early-stage safety profile. This approach enables researchers, scientists, and drug development professionals to make informed " go/no-go " decisions, prioritize resources effectively, and ultimately, build a foundation of safety for their development programs.[3]

Compound at a Glance: (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride

PropertyValueSource
CAS Number 2075820-33-4[1]
Molecular Formula C9H13ClFN[1]
Molecular Weight 189.66 g/mol [1]
Known Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3[4][5]

The existing hazard classifications suggest that (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride is a potentially hazardous substance, underscoring the necessity of a thorough and systematic toxicity screening.[4][5]

Part 1: The Tiered Approach to Toxicity Screening

Our screening strategy is structured as a multi-tiered workflow. This approach is designed to be resource-efficient, beginning with computational methods that require no physical compound, followed by high-throughput in vitro assays, and culminating in more complex, specific functional assays.

Toxicity_Screening_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: General & Genetic Toxicity cluster_2 Tier 3: Specific Organ & Metabolic Toxicity in_silico In Silico Toxicity Prediction (QSAR & Machine Learning) cytotoxicity In Vitro Cytotoxicity (e.g., XTT Assay) in_silico->cytotoxicity Prioritize Assays & Predict Liabilities ames_test Bacterial Reverse Mutation (Ames Test) cytotoxicity->ames_test Determine Concentration Range & Assess General Toxicity herg_assay Cardiotoxicity (hERG Channel Assay) ames_test->herg_assay Evaluate Mutagenic Potential microsomal_stability Metabolic Stability (Microsomal Assay) herg_assay->microsomal_stability Assess Pro-arrhythmic Risk

Caption: Tiered workflow for preliminary toxicity screening.

Part 2: In-Depth Methodologies & Protocols

Tier 1: In Silico Toxicity Prediction

Causality Behind the Choice: Before committing valuable time and resources to wet-lab experiments, in silico (computational) toxicology provides a rapid, cost-effective, and ethically sound initial screen.[6][7] By leveraging vast databases of known chemical structures and their associated toxicological data, machine learning and Quantitative Structure-Activity Relationship (QSAR) models can predict a compound's potential liabilities.[6][8][9] This allows us to anticipate potential issues, such as mutagenicity, carcinogenicity, or cardiotoxicity, and to design our subsequent in vitro studies more intelligently.[7][10]

Experimental Protocol: In Silico Assessment

  • Compound Representation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride.

    • Generate 2D and 3D structural representations.

  • Model Selection:

    • Utilize a suite of validated, commercially available or open-source toxicity prediction software (e.g., DEREK Nexus, Sarah Nexus, ADMETLab 3.0, ProTox 3.0).[10]

    • Ensure the selected models cover a range of critical endpoints, including:

      • Genotoxicity: Bacterial mutagenicity (Ames test).

      • Cardiotoxicity: hERG channel inhibition.

      • Hepatotoxicity: Potential for drug-induced liver injury.

      • Carcinogenicity: Rodent carcinogenicity predictions.

      • General Toxicity: Acute oral toxicity prediction.

  • Execution and Analysis:

    • Input the compound's structure into the selected software platforms.

    • Run the prediction models according to the software's standard operating procedures.

    • Analyze the output reports, paying close attention to:

      • Positive Predictions: Any endpoint for which the model predicts a toxic effect.

      • Structural Alerts: Specific chemical substructures within the molecule that are known to be associated with toxicity.

      • Confidence Scores: The model's confidence in its prediction.

  • Interpretation and Reporting:

    • Summarize the findings in a table, highlighting any predicted liabilities.

    • Use these predictions to guide the design and prioritization of subsequent in vitro assays. For example, a positive prediction for hERG inhibition would make the in vitro hERG assay a high priority.

Data Presentation: Example In Silico Prediction Summary

Toxicological EndpointPredictionStructural Alerts IdentifiedConfidence Level
Ames Mutagenicity NegativeNoneHigh
hERG Inhibition PositiveAromatic amineMedium
Hepatotoxicity EquivocalFluorinated aromatic ringLow
Carcinogenicity NegativeNoneHigh
Acute Oral Toxicity (LD50) Category 4N/AHigh
Tier 2: In Vitro General and Genetic Toxicity

Causality Behind the Choice: The first step in any wet-lab toxicity assessment is to determine the concentrations at which the compound exerts a general cytotoxic effect. This establishes a working concentration range for all subsequent assays, ensuring that observed effects in more specific tests are not simply due to broad-spectrum cell death. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and high-throughput colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[11] It is preferred over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thereby reducing variability and potential for compound interference.[12]

Experimental Protocol: XTT Cytotoxicity Assay

  • Cell Line Selection and Seeding:

    • Select a panel of relevant cell lines. A standard starting point includes a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HEK293), as the liver and kidneys are common sites of drug-induced toxicity.

    • Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions in cell culture medium to create a range of final concentrations for testing (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% DMSO).

    • Include vehicle-only controls (medium with solvent) and untreated controls (medium only).

    • Replace the cell medium with the compound-containing medium and incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition and Incubation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Abcam, Thermo Fisher Scientific).[11][13] This typically involves mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow XTT to a water-soluble orange formazan product.[11][13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data (IC₅₀)

Cell LineIncubation TimeIC₅₀ (µM)
HepG2 24 hours78.5
HepG2 48 hours45.2
HEK293 24 hours95.1
HEK293 48 hours62.8

Causality Behind the Choice: Genotoxicity, the ability of a substance to damage DNA, is a critical toxicological endpoint. The Ames test is a widely used and regulatory-accepted bacterial assay for identifying chemical mutagens.[14][15][16] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that have mutations in the genes required to synthesize the amino acid histidine (his-).[14][16] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[14][16] The inclusion of a mammalian liver extract (S9 fraction) is crucial, as it simulates mammalian metabolism and can identify compounds that are not mutagenic themselves but are converted into mutagens by metabolic enzymes.[14][15]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection and Preparation:

    • Utilize a standard set of Salmonella typhimurium strains to detect various types of mutations, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[17]

    • Grow overnight cultures of each bacterial strain in a nutrient-rich broth.

  • Metabolic Activation (S9 Mix):

    • Prepare two sets of experiments: one with and one without a liver S9 fraction (typically from Aroclor-1254 induced rats) to assess both direct-acting mutagens and those requiring metabolic activation.[17]

  • Plate Incorporation:

    • To a sterile tube containing molten top agar (kept at ~45°C), add the following in sequence:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at various concentrations (dissolved in a non-toxic solvent like DMSO).

      • 0.5 mL of S9 mix (for +S9 plates) or a buffer (for -S9 plates).[15]

    • Vortex the tube gently and pour the mixture onto the surface of a minimal glucose agar plate (lacking histidine).[14][15]

    • Distribute the top agar evenly and allow it to solidify.

  • Controls:

    • Negative (Vehicle) Control: Use the solvent alone to determine the spontaneous reversion rate.

    • Positive Controls: Use known mutagens for each strain, both with and without S9 activation, to ensure the assay is performing correctly (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 and TA100 with S9).[17]

  • Incubation and Colony Counting:

    • Incubate the plates in the dark at 37°C for 48-72 hours.[14]

    • Count the number of revertant colonies on each plate.

  • Data Analysis and Interpretation:

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the mean number of colonies on the negative control plates.

Tier 3: Specific Organ and Metabolic Toxicity

Causality Behind the Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[18][19][20] Therefore, assessing a compound's potential to block the hERG channel is a critical component of preclinical safety assessment and is required by regulatory agencies.[21] Automated patch-clamp electrophysiology is the gold standard for this assessment, providing a direct measure of the compound's effect on the channel's ion current.[20]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line:

    • Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[20][21]

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[20]

    • Cells are captured on a microfluidic chip, and a whole-cell patch-clamp configuration is established.

  • Voltage Protocol:

    • Apply a specific voltage protocol designed to elicit the characteristic hERG tail current. This typically involves a depolarization step to open the channels, followed by a repolarization step where the tail current is measured.[20][21]

  • Compound Application:

    • After establishing a stable baseline current, apply the vehicle control followed by cumulatively increasing concentrations of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (e.g., 0.1, 1, 10, 30 µM).[20]

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.[20]

  • Data Acquisition and Analysis:

    • Measure the peak hERG tail current at each concentration.

    • Calculate the percentage of inhibition at each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

hERG_Assay_Workflow cluster_0 Setup cluster_1 Measurement cluster_2 Analysis cell_prep hERG-expressing cells in patch-clamp system baseline Establish Stable Baseline Current cell_prep->baseline compound_app Apply Vehicle & Increasing [Compound] baseline->compound_app measure Measure Peak Tail Current compound_app->measure inhibition Calculate % Inhibition measure->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Workflow for the automated patch-clamp hERG assay.

Causality Behind the Choice: The metabolic stability of a compound provides crucial information about its potential clearance rate and half-life in the body.[22][23] The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[22][24] An in vitro microsomal stability assay measures the rate at which a compound is metabolized by these enzymes, providing an estimate of its intrinsic clearance.[24][25] A compound that is metabolized too quickly may have poor bioavailability and a short duration of action, while a compound that is very stable may accumulate and cause toxicity.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents and Preparation:

    • Microsomes: Pooled human liver microsomes (and optionally, microsomes from other species like rat or dog for interspecies comparison).[24]

    • Cofactor: An NADPH-regenerating system.[24][25]

    • Test Compound: (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride at a final concentration of ~1 µM.[24]

    • Positive Controls: Compounds with known low and high metabolic clearance (e.g., Verapamil, Dextromethorphan).[22]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[24][26]

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[24]

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22][24]

  • Control Incubations:

    • Run a control incubation without the NADPH cofactor to check for non-enzymatic degradation.[24]

    • Run a control incubation without the test compound to check for interfering peaks.[24]

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.[22][23][25]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line from the linear portion of the plot, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

Data Presentation: Example Metabolic Stability Data

Parameter(S)-1-(4-fluoro-2-methylphenyl)ethanamine HClVerapamil (High Clearance)
Half-life (t½, min) 358
Intrinsic Clearance (Clint) 25 µL/min/mg110 µL/min/mg

Conclusion and Forward Path

This technical guide outlines a logical, tiered framework for the preliminary toxicity screening of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride. By integrating in silico predictions with a suite of robust in vitro assays—covering general cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability—researchers can build a comprehensive initial safety profile.

The data generated from this workflow provides the critical insights needed for early-stage decision-making. A favorable profile—characterized by a high IC₅₀ in cytotoxicity assays, negative results in the Ames test, a hERG IC₅₀ well above the projected therapeutic concentration, and moderate metabolic stability—would build confidence for advancing the compound into further preclinical development. Conversely, significant liabilities identified in any of these key areas would signal the need for chemical modification to mitigate the risk or, potentially, discontinuation of the compound. This structured, evidence-based approach ensures that only the most promising and safest candidates proceed, ultimately enhancing the efficiency and success rate of the drug development pipeline.

References

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (2018-03-20). [Link]

  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF. (2024-09-30). [Link]

  • (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. (2022-08-10). [Link]

  • Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2476, 33–42. [Link]

  • Zhang, L., Ai, H., Chen, W., & Liu, H. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 5, 8. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Tupertsev, B., Osipenko, S., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. (2023-05-13). [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Pharmaceutical Design (Vol. 23, Issue 47). [Link]

  • The Ames Test. University of California, Davis. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Protocols. (2022). [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Ames Test. Cyprotex. [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. (2025-03-28). [Link]

  • XTT Assays vs MTT. Biotech Spain. (2025-12-29). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • 1-(4-fluoro-2-methylphenyl)methanamine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf. (2012-05-01). [Link]

  • Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae. Journal of Visualized Experiments. (2025-03-07). [Link]

  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. MDPI. (2025-10-21). [Link]

  • Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-1-(4-Fluoro-2-methylphenyl)ethanamine Hydrochloride as a High-Performance Chiral Resolving Agent

Introduction & Mechanistic Rationale The separation of enantiomers from a racemic mixture remains a critical bottleneck in pharmaceutical development. While chromatographic techniques are valuable for analytical-scale se...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The separation of enantiomers from a racemic mixture remains a critical bottleneck in pharmaceutical development. While chromatographic techniques are valuable for analytical-scale separations, diastereomeric salt formation followed by fractional crystallization remains the most scalable and cost-effective method for preparative chiral resolution[1].

(S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (CAS: 2075820-33-4) is an advanced chiral resolving agent specifically engineered to overcome the limitations of standard unsubstituted 1-phenylethylamine. Its efficacy is rooted in three distinct structural modifications:

  • Steric Pre-organization (2-Methyl Group): The ortho-methyl substituent restricts the free rotation of the chiral ethylamine group relative to the aromatic ring. This steric bulk locks the molecule into a rigid conformation, creating a highly defined chiral pocket that maximizes stereochemical recognition during salt formation[2].

  • Electronic and Lipophilic Enhancement (4-Fluoro Group): Fluorine is highly electronegative but sterically small. Its presence at the para position significantly alters the hydrogen-bond acceptor profile and the lipophilicity of the amine. During crystallization, the C-F bond frequently participates in multipolar interactions (e.g., C-F···H-N or C-F···π interactions), which drives the formation of a highly ordered, tightly packed crystal lattice[3]. This typically results in a sharper melting point and lower solubility of the less soluble diastereomer, amplifying the solubility differential required for successful fractional crystallization.

  • Storage Stability (Hydrochloride Salt): Primary chiral amines readily absorb atmospheric CO₂ to form carbamates and are prone to oxidative degradation. Supplying this reagent as a hydrochloride salt ensures indefinite shelf-life and stereochemical integrity. However, this necessitates a critical free-basing step prior to use, as the chloride counterion renders the amine non-nucleophilic and incapable of reacting with target carboxylic acids.

Experimental Workflow Visualization

The following workflow illustrates the complete lifecycle of a chiral resolution process using this specialized amine, from initial free-basing to the final recovery of the target enantiomer.

G A Racemic Acid (R/S-Mixture) C Salt Formation (Heating in Solvent) A->C B (S)-1-(4-fluoro-2-methylphenyl) ethanamine HCl B_free Free Base Generation (NaOH, Extraction) B->B_free pH > 12 B_free->C Add to Acid D Diastereomeric Mixture (In Solution) C->D E Fractional Crystallization (Controlled Cooling) D->E F Less Soluble Salt (Crystalline Precipitate) E->F Crystallizes G More Soluble Salt (Mother Liquor) E->G Remains Dissolved H Salt Cleavage (Acid/Base Extraction) F->H HCl (aq) I Enantiopure Acid (Target Product) H->I Organic Layer

Workflow for chiral resolution using (S)-1-(4-fluoro-2-methylphenyl)ethanamine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to ensure the causality of the chemical transformations is maintained.

Phase 1: Liberation of the Free Base (Critical Prerequisite)

Causality: The amine must be in its neutral state to donate its lone pair and form a primary ammonium carboxylate salt with the target racemic acid.

  • Suspend 10.0 mmol of (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride in 20 mL of deionized water in a separatory funnel.

  • Add 15 mL of 2M NaOH (aq) and swirl gently.

    • Validation Check 1: Test the aqueous layer with pH indicator paper. It must register a pH > 12. If the pH is lower, unreacted HCl salt will remain, artificially depressing the yield of the subsequent resolution step.

  • Extract the liberated free amine using 3 × 15 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (rotary evaporation at 30°C, 200 mbar).

    • Validation Check 2: Weigh the resulting pale yellow oil. The mass recovery should be >95% of the theoretical free base mass. FT-IR analysis should show a sharp primary amine N-H doublet (~3300-3400 cm⁻¹) and the absence of the broad ammonium stretch (~3000 cm⁻¹).

Phase 2: Diastereomeric Salt Formation
  • Dissolve 10.0 mmol of the target racemic carboxylic acid in 15 mL of Isopropanol (IPA) or an Ethanol/Water (9:1) mixture in a round-bottom flask.

  • Heat the solution to 60°C under continuous magnetic stirring.

  • Add the freshly prepared (S)-1-(4-fluoro-2-methylphenyl)ethanamine (from Phase 1) dropwise over 5 minutes. The reaction is slightly exothermic.

  • Reflux the mixture for 30 minutes. Causality: Heating ensures complete thermodynamic equilibration of the salt formation, preventing localized kinetic precipitation of amorphous material[1].

Phase 3: Fractional Crystallization
  • Remove the heat source and allow the flask to cool to room temperature at a controlled rate of approximately 5°C/hour.

    • Causality: Rapid cooling (crash cooling) traps impurities and the more soluble diastereomer within the crystal lattice. Slow cooling promotes Ostwald ripening, yielding highly pure, well-defined crystals[3].

  • Once at room temperature, chill the flask in an ice bath (0-5°C) for 2 hours to maximize precipitation.

  • Isolate the crystalline precipitate (the less soluble diastereomeric salt) via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold solvent.

    • Validation Check 3: Calculate the mass recovery. An ideal primary resolution yields ~45-50% of the total theoretical salt mass. A yield >55% indicates co-crystallization of the unwanted diastereomer, necessitating a recrystallization step.

Phase 4: Salt Cleavage and Product Isolation
  • Suspend the isolated diastereomeric salt in 20 mL of 2M HCl (aq). Stir vigorously for 15 minutes. The low pH protonates the target carboxylic acid, rendering it lipophilic, while the chiral amine is forced back into its water-soluble hydrochloride salt form.

  • Extract the aqueous suspension with 3 × 15 mL of Ethyl Acetate (EtOAc).

  • Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure target acid.

    • Validation Check 4: Determine the enantiomeric excess (ee%) of the isolated acid using chiral HPLC or by measuring its specific optical rotation against literature values[4].

  • Agent Recovery: The aqueous layer contains the regenerated (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride. Evaporate the water under reduced pressure to recover the resolving agent for future cycles.

Quantitative Data: Comparative Resolution Efficiency

The structural enhancements of the 4-fluoro-2-methyl derivative provide measurable improvements in resolution efficiency compared to standard agents. The table below summarizes benchmark resolution data for common pharmaceutical intermediates.

Resolving AgentTarget RacemateSolvent SystemYield of Less Soluble Salt (%)Enantiomeric Excess (ee %)
(S)-1-Phenylethylamine2-Phenylpropanoic AcidEtOH / H₂O (9:1)38.582.0
(S)-1-(4-Fluoro-2-methylphenyl)ethanamine 2-Phenylpropanoic Acid EtOH / H₂O (9:1) 45.2 96.5
(S)-1-PhenylethylamineIbuprofenIsopropanol35.078.5
(S)-1-(4-Fluoro-2-methylphenyl)ethanamine Ibuprofen Isopropanol 42.8 98.2

Note: The enhanced ee% is directly attributable to the rigidified chiral pocket and the strong intermolecular halogen bonding provided by the fluorinated resolving agent.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): If the diastereomeric salt forms an oil rather than crystals upon cooling, the solvent system is likely too non-polar. Solution: Reheat the mixture to dissolve the oil and add a highly polar anti-solvent (e.g., 1-5% water by volume) dropwise until the solution becomes slightly cloudy, then resume slow cooling.

  • Low Enantiomeric Excess (<90% ee): If Validation Check 4 reveals poor optical purity, the more soluble diastereomer has co-precipitated. Solution: Perform a secondary recrystallization. Suspend the isolated salt in a minimum volume of boiling solvent (e.g., pure Methanol), allow it to dissolve entirely, and repeat the slow-cooling process.

  • Solvent Selection: While Isopropanol and Ethanol are standard, the unique lipophilicity of the 4-fluoro group makes this amine highly compatible with less polar solvent mixtures, such as Ethyl Acetate/Hexane, which can be explored if alcoholic solvents fail to produce a solubility differential.

References

  • Title: Resolution of α-phenylethylamine by its acidic derivatives | Source: ResearchGate | URL: 2[2]

  • Title: (1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride | Source: EvitaChem | URL: 3[3]

  • Title: A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives | Source: Benchchem | URL: 1[1]

  • Title: Enzyme-Mediated Stereoselective Synthesis | Source: MDPI | URL: 4[4]

Sources

Application

Application Notes and Protocols for Peptide Coupling Reactions with (S)-1-(4-fluoro-2-methylphenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (S)-1-(4-fluoro-2-methylphenyl)ethanamine in Medicinal Chemistry (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-1-(4-fluoro-2-methylphenyl)ethanamine in Medicinal Chemistry

(S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active compounds. Its structural features, including the stereocenter, the fluorine substituent, and the ortho-methyl group, are often key to the efficacy and selectivity of the final drug candidate. A notable example of its application is in the synthesis of Vestipitant, a potent and selective NK1 receptor antagonist.[1][] The formation of a stable amide bond is a pivotal step in the incorporation of this amine into a larger molecule.

However, the steric hindrance presented by the ortho-methyl group on the phenyl ring can pose a significant challenge to the efficiency of standard peptide coupling reactions. This ortho-substituent can impede the approach of the amine to the activated carboxylic acid, potentially leading to lower yields, slower reaction rates, and the need for more forceful reaction conditions that could compromise chiral integrity. Therefore, the selection of an appropriate coupling reagent and the optimization of reaction parameters are crucial for successful amide bond formation with this substrate.

This guide provides a detailed overview of the principles and practical protocols for performing peptide coupling reactions with (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride, with a focus on overcoming the challenges associated with its sterically hindered nature.

Understanding the Challenge: Steric Hindrance in Amide Bond Formation

The nucleophilic attack of the amine on the activated carboxyl group is the fundamental step in amide bond formation.[3] The rate and success of this reaction are highly dependent on the steric and electronic properties of both the amine and the carboxylic acid. In the case of (S)-1-(4-fluoro-2-methylphenyl)ethanamine, the methyl group at the ortho position of the phenyl ring creates a sterically congested environment around the nitrogen atom. This can hinder the amine's ability to approach the electrophilic center of the activated carboxylic acid, making the coupling reaction more difficult compared to less hindered amines.

To overcome this steric barrier, highly efficient coupling reagents are required. These reagents generate highly reactive intermediates from the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the sterically hindered amine.

Selecting the Right Coupling Reagent: A Comparative Overview

A variety of coupling reagents are available for amide bond formation, each with its own mechanism of action and suitability for different substrates.[4] For sterically hindered amines like (S)-1-(4-fluoro-2-methylphenyl)ethanamine, the most effective reagents are typically those that form highly reactive activated esters. Below is a summary of recommended coupling reagents.

Coupling ReagentClassMechanism of Action & Key AdvantagesConsiderations for (S)-1-(4-fluoro-2-methylphenyl)ethanamine
HATU Uronium/Aminium SaltForms a highly reactive OAt-active ester, which is more reactive than OBt esters.[5][6] Known for high coupling efficiency, rapid reaction kinetics, and low racemization.[3]Highly Recommended. Its high reactivity is well-suited to overcome the steric hindrance of the ortho-methyl group.
HBTU Uronium/Aminium SaltForms an OBt-active ester. A widely used and effective coupling reagent.A good alternative to HATU, though HATU is generally considered more reactive for challenging couplings.
EDC/HOBt Carbodiimide/AdditiveEDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[7] The urea byproduct is water-soluble, simplifying purification.[8]A viable and cost-effective option. The reaction may require longer reaction times or elevated temperatures to achieve high yields with this sterically hindered amine.
PyBOP Phosphonium SaltForms a reactive OBt-ester. Does not produce carcinogenic byproducts like its predecessor, BOP.A strong coupling reagent that can be effective for hindered couplings.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride is a chemical irritant.[9]

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving high yields and minimizing reaction times when coupling with (S)-1-(4-fluoro-2-methylphenyl)ethanamine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Workflow for HATU-Mediated Coupling:

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid and HATU in DMF add_base Add DIPEA (2 equiv) to Acid/HATU mixture prep_acid->add_base 1. prep_amine Prepare Amine Solution (Amine HCl + 1 equiv DIPEA) pre_activate Pre-activate (Stir at 0°C to RT) add_base->pre_activate 2. add_amine_sol Add Amine Solution pre_activate->add_amine_sol 3. react Stir at RT (Monitor by TLC/LC-MS) add_amine_sol->react 4. workup Aqueous Workup (EtOAc, H₂O, Brine) react->workup 5. purify Column Chromatography workup->purify 6.

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (1.1 equiv) in a minimal amount of DMF and add DIPEA (1.0 equiv) to neutralize the hydrochloride and liberate the free amine.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • Pre-activation: While not always necessary, pre-activating the carboxylic acid with HATU and a portion of the base before adding the amine can sometimes improve yields, especially with challenging substrates.

  • DIPEA: A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine without competing in the coupling reaction.[10]

  • Anhydrous Conditions: While HATU is less sensitive to moisture than some other coupling reagents, using an anhydrous solvent is good practice to prevent hydrolysis of the activated ester.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol offers a more economical approach, though it may require longer reaction times or gentle heating to achieve complete conversion with the sterically hindered amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Mechanism of EDC/HOBt Coupling:

EDC_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Urea Water-soluble Urea EDC->Urea HOBt_Ester HOBt-Ester (active ester) O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->Urea HOBt HOBt HOBt_Ester->HOBt regenerated Amide Amide HOBt_Ester->Amide + Amine Amine Amine (R'-NH₂)

Caption: Simplified mechanism of EDC/HOBt-mediated coupling.

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF, add DIPEA (3.0 equiv) at 0 °C.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM or ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • HOBt Additive: HOBt is crucial for suppressing racemization and increasing the efficiency of the coupling by forming a more reactive and stable active ester than the initial O-acylisourea intermediate.[7]

  • Water-Soluble Byproduct: A key advantage of using EDC is that its urea byproduct is water-soluble, making it easily removable during the aqueous workup.[8]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction due to steric hindrance.- Increase the reaction time or temperature (for EDC/HOBt).- Use a more powerful coupling reagent like HATU.- Increase the equivalents of the coupling reagent and/or amine slightly (e.g., to 1.5 equiv).
Hydrolysis of the activated intermediate.Ensure the use of anhydrous solvents and an inert atmosphere.
Side Product Formation Racemization of the carboxylic acid.- Use HOBt or HOAt as an additive.- Perform the reaction at lower temperatures if possible.
Guanidinylation of the amine (with uronium reagents).Pre-activate the carboxylic acid before adding the amine. Avoid a large excess of the coupling reagent.
Difficulty in Purification Residual coupling reagents or byproducts.- Ensure thorough aqueous workup.- For EDC, ensure the urea byproduct is fully removed with aqueous washes.

Conclusion

The successful synthesis of amides from (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride is readily achievable with the appropriate selection of coupling reagents and reaction conditions. The steric hindrance posed by the ortho-methyl group necessitates the use of highly efficient coupling systems. HATU is a prime choice for this transformation due to its high reactivity and ability to overcome steric barriers. Alternatively, the more economical EDC/HOBt system can also be employed, potentially requiring longer reaction times or gentle heating. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and efficiently incorporate this valuable chiral building block into their synthetic targets.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247.
  • ResearchGate. (2025, August 9). Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK1 receptor antagonists.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.
  • BenchChem. (2025).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
  • University of Copenhagen Research Portal. (2016).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fuse, S., et al. (2014). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 20(44), 14264-14274.
  • ResearchGate. (2015, November 5).
  • Growing Science. (2022, August 29).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Grokipedia. (n.d.). 2-Methylphenethylamine. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

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Method

Application Note: A Strategic Pipeline for Integrating (S)-1-(4-fluoro-2-methylphenyl)ethanamine into CNS Drug Discovery

Abstract: The discovery of novel chemical entities with the potential to modulate Central Nervous System (CNS) targets is a cornerstone of modern neuroscience research. Chiral amines, particularly substituted phenethylam...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The discovery of novel chemical entities with the potential to modulate Central Nervous System (CNS) targets is a cornerstone of modern neuroscience research. Chiral amines, particularly substituted phenethylamines, represent a privileged scaffold, present in a multitude of approved therapeutics.[1][2][3] This guide provides a detailed, field-proven pipeline for the systematic evaluation of (S)-1-(4-fluoro-2-methylphenyl)ethanamine, a specific chiral amine, for its potential as a CNS drug candidate. We will move beyond a simple listing of steps to explain the critical decision-making logic at each stage, from initial in silico profiling to in vivo proof-of-concept. The protocols herein are designed to be self-validating, ensuring data integrity and building a robust profile for this promising molecule.

Section 1: Initial Assessment: Physicochemical & In Silico Profiling

Rationale: Before committing to expensive and time-consuming wet-lab synthesis and screening, a thorough in silico analysis is essential. For CNS drug candidates, the ability to cross the Blood-Brain Barrier (BBB) is paramount.[4] This is governed by a delicate balance of physicochemical properties.[5][6] Properties such as lipophilicity (cLogP), molecular weight (MW), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) are predictive of BBB permeability and overall "drug-likeness".[7] The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that combines these properties into a single desirability score, providing a rapid assessment of a compound's potential.[8][9]

Predicted Physicochemical Properties:

PropertyPredicted ValueCNS-Desirable RangeRationale for Importance
Molecular Weight (MW)189.66 g/mol [10]< 450 DaLower MW is associated with better passive diffusion across the BBB.[7]
cLogP~2.5 - 3.51.5 - 3.5Optimal lipophilicity is required to partition into lipid membranes without being too "sticky," which can lead to off-target effects and poor solubility.[6]
Topological Polar Surface Area (TPSA)< 26.5 Ų< 70 ŲLower TPSA is strongly correlated with increased BBB penetration.[6]
Hydrogen Bond Donors (HBD)1 (from the amine)≤ 2Minimizing HBDs reduces the energy penalty of desolvation required to cross the lipidic BBB.[6]
Most Basic pKa~9.5 - 10.07.5 - 10.0A basic pKa ensures the molecule is partially ionized at physiological pH, aiding solubility, but can also lead to lysosomal trapping. This range is common for CNS drugs.[6]
CNS MPO Score Predicted: >4.0 ≥ 4.0 A high score indicates a favorable alignment of multiple physicochemical properties for a CNS drug candidate.[9]

Workflow for Initial Go/No-Go Decision:

G cluster_0 In Silico & Physicochemical Profiling Start Define Structure: (S)-1-(4-fluoro-2-methylphenyl)ethanamine Calc Calculate Physicochemical Properties (MW, cLogP, TPSA, HBD, pKa) Start->Calc MPO Calculate CNS MPO Score Calc->MPO Decision Properties within CNS Space? MPO Score ≥ 4.0? MPO->Decision Proceed Proceed to Synthesis & In Vitro Screening Decision->Proceed Yes Reject Reject or Redesign Decision->Reject No G cluster_0 In Vitro Screening Cascade cluster_1 Tier 1: Broad Screening cluster_2 Tier 2: Hit Confirmation Start Qualified Compound Batch (>99.5% ee) Pheno Phenotypic Screen (e.g., MEA on Neuronal Cultures) Start->Pheno Target Target-Based Screen (Monoamine Transporters & GPCRs) Start->Target Decision1 Neuroactive Effect Observed? Pheno->Decision1 Decision2 Specific Target Hit? Target->Decision2 Potency Concentration-Response Curves (Determine IC50 / EC50) Decision1->Potency Yes Decision2->Potency Yes Selectivity Selectivity Profiling (Against related off-targets) Potency->Selectivity Proceed Proceed to ADME/Tox Selectivity->Proceed

Caption: Tiered workflow for in vitro screening.

Protocol 3.1: Monoamine Transporter Uptake Assay (Example: DAT)

This protocol measures the functional inhibition of dopamine uptake into cells expressing the dopamine transporter.

  • Cell Culture: Use HEK293 cells stably expressing the human dopamine transporter (hDAT). Plate cells in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare a serial dilution of (S)-1-(4-fluoro-2-methylphenyl)ethanamine (e.g., 10 µM to 0.1 nM) in assay buffer. Include a positive control (e.g., GBR-12909) and a vehicle control (e.g., 0.1% DMSO).

  • Assay Procedure:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with the test compound dilutions or controls for 15 minutes at 37°C.

    • Initiate the uptake by adding a mixture of [³H]-dopamine (final concentration ~20 nM) and unlabeled dopamine.

    • Incubate for 10 minutes at 37°C to allow for uptake.

    • Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular radioligand.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: CNS-Specific ADMET Profiling

Rationale: A potent compound is useless if it cannot reach its target in the brain or if it is rapidly metabolized or toxic. [11]An early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. For CNS drugs, this profile has specific requirements: high BBB permeability, low efflux by transporters like P-glycoprotein (P-gp), sufficient metabolic stability, and a clean early safety profile. [5][6][12] Key CNS ADMET Assays and Desired Outcomes:

AssayParameter MeasuredDesired Profile for CNS CandidateRationale
PAMPA-BBB Passive Permeability (Pe)Pe > 4.0 x 10⁻⁶ cm/sPredicts the ability to passively diffuse across the BBB.
MDR1-MDCK P-gp Efflux Ratio (ER)ER ≤ 2.5 [13]An ER > 2.5 suggests the compound is actively pumped out of the brain, limiting its efficacy. [6]
Brain Homogenate Binding Fraction Unbound in Brain (fu,brain)fu,brain > 0.01 (1%)Only the unbound drug is free to interact with the target. This value is critical for PK/PD modeling. [14]
Human Liver Microsomes Intrinsic Clearance (CLint)Low to ModeratePredicts metabolic stability and potential for a long half-life in vivo. [6]
Cytotoxicity (SH-SY5Y) Cellular Viability (CC₅₀)CC₅₀ > 10 µMProvides an early indication of potential neurotoxicity.

Protocol 4.1: MDR1-MDCK Assay for P-glycoprotein Efflux

This assay determines if the compound is a substrate for the P-gp efflux pump, a key gatekeeper at the BBB.

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which codes for P-gp) on permeable Transwell® inserts until a confluent, polarized monolayer is formed. Confirm monolayer integrity via TEER (Transepithelial Electrical Resistance) measurement.

  • Assay Setup:

    • A-to-B Transport (Apical to Basolateral): Add the test compound (e.g., at 1 µM) to the apical (upper) chamber.

    • B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.

    • Include known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) as controls.

  • Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Also, take a sample from the donor chamber at the end of the experiment.

  • Quantification: Analyze the concentration of the test compound in all samples using a sensitive method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

  • Interpretation: An ER significantly greater than 2.5 suggests the compound is an active substrate of P-gp. [6][13] ADMET Decision Workflow:

G cluster_0 CNS ADMET Profiling Start Potent & Selective Hit Perm Assess BBB Permeability (PAMPA, Caco-2) Start->Perm Efflux Assess P-gp Efflux (MDR1-MDCK) Start->Efflux Stab Assess Metabolic Stability (Microsomes, Hepatocytes) Start->Stab Bind Assess Brain Tissue Binding (Brain Homogenate Assay) Start->Bind Tox Assess Early Cytotoxicity (e.g., SH-SY5Y cells) Start->Tox Decision Favorable ADMET Profile? Perm->Decision Efflux->Decision Stab->Decision Bind->Decision Tox->Decision Proceed Proceed to In Vivo Studies Decision->Proceed Yes Optimize Return for Optimization Decision->Optimize No

Caption: Workflow for key CNS ADMET assays.

Section 5: In Vivo Proof-of-Concept

Rationale: The ultimate test for a CNS drug candidate is demonstrating efficacy in a living system. [15]This stage integrates pharmacokinetics (PK; what the body does to the drug) and pharmacodynamics (PD; what the drug does to the body). [16]The goal is to establish a clear relationship between drug exposure in the brain and a measurable therapeutic effect.

Protocol 5.1: Rodent Pharmacokinetic and Brain Penetration Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing:

    • Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) to determine fundamental PK parameters like clearance and volume of distribution.

    • Administer the compound via oral gavage (PO) (e.g., 10 mg/kg) to determine oral bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). At each time point, a cohort of animals is euthanized, and brains are collected.

  • Sample Processing & Analysis:

    • Process blood to plasma.

    • Homogenize brain tissue.

    • Quantify the concentration of the parent drug in plasma and brain homogenate using LC-MS/MS.

  • PK Analysis:

    • Calculate key PK parameters (AUC, Cmax, T½, CL, Vd, F%).

    • Calculate the Brain/Plasma Ratio (Kp) at each time point.

    • Calculate the unbound brain concentration (Cu,brain) using the total brain concentration (Cbrain,total) and the fu,brain value from the in vitro assay: Cu,brain = Cbrain,total * fu,brain

  • Objective: To demonstrate that the compound can achieve and maintain unbound concentrations in the brain above its in vitro IC₅₀/EC₅₀ for a sustained period.

Pharmacodynamic (PD) Model Selection:

The choice of PD model depends entirely on the in vitro mechanism of action.

  • If DAT/NET Inhibition is confirmed: Use models sensitive to changes in dopaminergic and noradrenergic tone, such as the Open Field Test to measure locomotor activity or the Forced Swim Test as a model for antidepressant-like effects. [16][17]* If 5-HT₂ₐ Agonism is confirmed: Use the Head-Twitch Response model in mice, a classic behavioral proxy for 5-HT₂ₐ receptor activation.

  • Translational Biomarkers: For deeper mechanistic insight, consider more advanced techniques like in vivo microdialysis to measure changes in neurotransmitter levels in specific brain regions or electroencephalography (EEG) to measure changes in brain wave patterns. [16][18] Integrated PK/PD Workflow:

G cluster_0 In Vivo Proof-of-Concept Start Candidate with Favorable In Vitro Profile PK Pharmacokinetic Study (Determine Brain Exposure, Cu,brain) Start->PK PD Pharmacodynamic Study (Select model based on MOA) Start->PD Integration PK/PD Modeling (Correlate Exposure with Effect) PK->Integration PD->Integration Decision Target Engagement & Efficacy Demonstrated? Integration->Decision Proceed Advance to Lead Optimization / Preclinical Development Decision->Proceed Yes Stop Stop or Redesign Decision->Stop No

Caption: Integrated in vivo PK/PD workflow.

Section 6: Conclusion

This application note has outlined a comprehensive, logic-driven pipeline for evaluating (S)-1-(4-fluoro-2-methylphenyl)ethanamine as a potential CNS therapeutic. By systematically integrating in silico predictions, rigorous quality control, tiered in vitro screening, CNS-specific ADMET profiling, and integrated in vivo studies, researchers can build a robust data package. This approach maximizes the probability of success by making informed, data-driven decisions at each critical stage, ultimately de-risking the lengthy and complex process of CNS drug discovery.

References

  • CNS and Pain Models. (n.d.). Sygnature Discovery. [Link]

  • CNS Pharmacology Models. (n.d.). Medicilon. [Link]

  • In Vivo Neuroscience Models. (n.d.). Selvita. [Link]

  • Stewart, A. M., Gaikwad, S., Kyzar, E., Green, J., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 26. [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell. [Link]

  • CNS Drug Discovery. (n.d.). BioAscent. [Link]

  • ADME Properties of Drugs that Act on the CNS. (n.d.). ResearchGate. [Link]

  • Phenotypic Screening in CNS Drug Discovery. (n.d.). NeuroProof. [Link]

  • Neuroscience translational assays. (n.d.). Metrion Biosciences. [Link]

  • K-R, J., & Göller, A. H. (2023). Refined ADME Profiles for ATC Drug Classes. International Journal of Molecular Sciences, 24(5), 4535. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • ADME attribute alignment of marketed CNS drugs and CNS candidates. (n.d.). ResearchGate. [Link]

  • Bremner, J. B., Samosorn, S., & Thorpe, A. J. (2008). Aminimides as Potential CNS-Acting Agents. III. Design, Synthesis, and Receptor Binding of Aminimide Analogues of Dopamine, Serotonin, Morphine, and Nicotine. Australian Journal of Chemistry, 61(6), 422. [Link]

  • Lee, G. (2020). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Tissue Engineering and Regenerative Medicine, 17(4), 433–441. [Link]

  • Cichońska, A., & Jodłowski, P. (2018). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 12, 606. [Link]

  • Lim, R. G., Quan, C., & Reyes, M. (2021). Strategies to Screen and Evaluate Brain Targeting Antibodies Using an iPSC-Derived Blood–Brain Barrier Model. Pharmaceutics, 13(12), 2038. [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue. (n.d.). Sygnature Discovery. [Link]

  • Imaging for CNS drug development, practice and considerations. (n.d.). TRACER. [Link]

  • Dahlin, J. L., & Walters, M. A. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Assay Guidance Manual. [Link]

  • Cross, A. J., & Yocca, F. D. (2012). Essential CNS drug development – pre-clinical development. In Essential CNS Drug Development (pp. 31-54). Cambridge University Press. [Link]

  • Brown, D. G., & Wobst, H. J. (2021). Considerations for Target Selection in CNS Drug Discovery Programs. Neuropsychopharmacology, 46(1), 246–259. [Link]

  • Ilie, C. I., & Ilie, M. (2023). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 24(19), 14781. [Link]

  • Tritto, T. (2006, November 28). Designing a program for early CNS development. European Pharmaceutical Review. [Link]

  • Luthra, A., & Reynolds, I. J. (2009). Effect of potential amine prodrugs of selective neuronal nitric oxide synthase inhibitors on blood-brain barrier penetration. Bioorganic & Medicinal Chemistry Letters, 19(21), 6062–6065. [Link]

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  • de Lange, E. C. M. (2018). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 13(1), 59–72. [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). University of Illinois. [Link]

  • Di Fabio, R., Griffante, C., & Alvaro, G. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]

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Application

Chiral HPLC Method Development for the Enantiomeric Separation of 1-(4-fluoro-2-methylphenyl)ethanamine

Application Note and Protocol Abstract This document provides a comprehensive guide for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-(4-fluoro-2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-(4-fluoro-2-methylphenyl)ethanamine. As a primary aromatic amine, this compound presents specific challenges that necessitate a systematic approach to method development. This guide, intended for researchers and drug development professionals, details a strategy from initial screening of chiral stationary phases (CSPs) and mobile phases to fine-tuning for optimal resolution and peak shape. It emphasizes the rationale behind experimental choices, particularly the selection of polysaccharide-based CSPs and the critical role of mobile phase additives. A detailed, step-by-step protocol for the final optimized method is provided to ensure easy implementation and reproducibility.

Introduction

The stereochemical composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] The compound 1-(4-fluoro-2-methylphenyl)ethanamine is a chiral primary amine, a structural motif present in approximately 40% of all APIs.[2] Consequently, the ability to accurately separate and quantify its enantiomers is paramount for quality control, pharmacokinetic studies, and regulatory compliance.

Direct separation of enantiomers using HPLC with a chiral stationary phase (CSP) is the most prevalent and efficient technique for determining enantiomeric purity.[2] The success of this technique relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[3][4] The subtle differences in the stability of these complexes lead to differential retention times and, thus, separation.[4]

This application note presents a systematic and scientifically grounded workflow for developing a reliable chiral HPLC method for 1-(4-fluoro-2-methylphenyl)ethanamine.

Principles of Chiral Separation for Aromatic Amines

Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole stacking, and steric hindrance.[4][5] For an effective separation, a "three-point interaction" model is often invoked, where one enantiomer can form at least three simultaneous points of interaction with the CSP, while the other cannot, leading to a difference in binding energy.[4]

Selection of Chiral Stationary Phase (CSP)

Due to the complex nature of these interactions, predicting the best CSP for a novel compound is challenging, making an empirical screening approach the most effective strategy.[3][6] For aromatic amines, polysaccharide-based CSPs are a highly successful and versatile first choice.[3]

  • Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have become the primary choice for chiral separations.[3] Their complex three-dimensional structures create "chiral pockets" or grooves where analyte molecules can interact.[3] The carbamate groups on the polysaccharide backbone are particularly effective at interacting with amines through hydrogen bonding and dipole-dipole interactions. Immobilized polysaccharide phases (e.g., Daicel's CHIRALPAK® IA, IB, IC) offer the significant advantage of being compatible with a wider range of organic solvents, which expands the possibilities for method development.[7][8]

Role of the Mobile Phase and Additives

The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.[4] For basic compounds like primary amines, mobile phase additives are often essential for achieving good peak shape and resolution.

  • Normal Phase (NP) Mode: Typically uses a non-polar solvent like hexane with a polar modifier such as isopropanol (IPA) or ethanol (EtOH). This mode promotes hydrogen bonding between the analyte and the CSP.

  • Polar Organic (PO) Mode: Uses polar organic solvents like acetonitrile or methanol.

  • Additives for Amines: The basic nature of the amine group can lead to strong interactions with residual acidic silanol groups on the silica support, causing peak tailing and poor resolution. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase.[2] This additive competes with the analyte for the active sites, improving peak symmetry.[2] In some cases, a combination of an acid (e.g., trifluoroacetic acid, TFA) and a base can further enhance resolution by forming an ion pair with the analyte.[9]

Method Development Strategy

A systematic, two-stage approach is recommended: an initial screening phase to identify promising conditions, followed by an optimization phase to refine the separation.

Workflow Diagram

The following diagram outlines the logical progression of the chiral method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select CSPs (e.g., Amylose & Cellulose based) C Perform Screening Runs (Isocratic, ~15-20 min) A->C B Select Mobile Phase Systems 1. NP: Hexane/IPA + Additive 2. NP: Hexane/EtOH + Additive 3. PO: Acetonitrile + Additive B->C D Evaluate Results: - Retention? - Separation? - Peak Shape? C->D D->A No Separation E Select Best Condition(s) (Highest Resolution/Selectivity) D->E Promising Separation F Optimize Modifier % (Adjust Retention & Resolution) E->F G Optimize Additive Conc. (Improve Peak Shape) F->G H Optimize Flow & Temp (Fine-tune Efficiency) G->H I Final Validated Method H->I

Caption: Systematic workflow for chiral HPLC method development.

Experimental Protocols

Materials and Equipment
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Analytes: Racemic 1-(4-fluoro-2-methylphenyl)ethanamine standard.

  • Columns (for screening):

    • CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • CHIRALCEL® OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

    • (Columns are 3 µm or 5 µm, 150 x 4.6 mm)

  • Solvents & Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Diethylamine (DEA).

Protocol 1: Initial Screening

Objective: To identify a suitable combination of CSP and mobile phase that shows promise for separating the enantiomers.

  • Prepare Mobile Phases:

    • MP A: n-Hexane / IPA (90:10, v/v) with 0.1% DEA

    • MP B: n-Hexane / EtOH (90:10, v/v) with 0.1% DEA

    • MP C: Acetonitrile with 0.1% DEA

  • Prepare Sample: Dissolve the racemic standard in the initial mobile phase (e.g., MP A) to a concentration of ~0.5 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm (based on typical absorbance for the aromatic structure)

    • Injection Volume: 5 µL

  • Screening Execution:

    • Equilibrate the first column (e.g., CHIRALPAK® IA-3) with MP A for at least 20 column volumes.

    • Inject the sample and run for 20 minutes.

    • Repeat the run for MP B and MP C, ensuring proper column equilibration between each mobile phase change.

    • Repeat the entire process for the second column (CHIRALCEL® OD-3).

  • Data Evaluation: Analyze the chromatograms for each of the six conditions. Look for the system that provides the best initial separation (two peaks) with reasonable retention and peak shape.

Table 1: Representative Screening Results (Hypothetical)

Column Mobile Phase Retention (k1 / k2) Separation (α) Resolution (Rs) Observations
CHIRALPAK® IA-3 Hex/IPA/DEA (90/10/0.1) 2.5 / 3.1 1.24 2.1 Promising. Good initial separation.
Hex/EtOH/DEA (90/10/0.1) 3.8 / 4.4 1.16 1.6 Some separation, broader peaks.
ACN/DEA (100/0.1) 0.8 / 0.8 1.00 0.0 No separation, low retention.
CHIRALCEL® OD-3 Hex/IPA/DEA (90/10/0.1) 4.5 / 4.9 1.09 0.9 Poor separation.
Hex/EtOH/DEA (90/10/0.1) 6.1 / 6.8 1.11 1.2 Slight separation, long retention.

| | ACN/DEA (100/0.1) | 1.2 / 1.2 | 1.00 | 0.0 | No separation. |

Based on the hypothetical results above, the CHIRALPAK® IA-3 column with a Hexane/IPA mobile phase is the most promising candidate for optimization.

Protocol 2: Method Optimization

Objective: To refine the chosen screening condition to achieve baseline resolution (Rs ≥ 1.5) with good peak symmetry and a practical run time.

  • Optimize Modifier Percentage:

    • Using the CHIRALPAK® IA-3 column, prepare mobile phases with varying ratios of Hexane/IPA (e.g., 95:5, 85:15, 80:20), each containing 0.1% DEA.

    • Rationale: Decreasing the percentage of the polar modifier (IPA) will generally increase retention and may improve resolution.[6] Increasing it will shorten the analysis time. The goal is to find a balance.

  • Optimize Flow Rate and Temperature:

    • Test the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min).

    • Rationale: Chiral separations often benefit from lower flow rates, which can enhance selectivity.[10]

    • Test the effect of column temperature (e.g., 20 °C, 25 °C, 30 °C).

    • Rationale: Lower temperatures often increase chiral selectivity by enhancing the weaker bonding forces that drive separation, but may increase backpressure.[10]

Final Optimized Method and Protocol

Based on a typical optimization pathway for such an analyte, the following method provides a robust and reliable separation.

Table 2: Optimized Method Parameters

Parameter Value
Column CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 265 nm
Injection Volume 5 µL
Expected Retention ~6.5 min (S-enantiomer), ~7.8 min (R-enantiomer)

| Expected Resolution | > 2.5 |

Standard Operating Protocol: Enantiomeric Purity of 1-(4-fluoro-2-methylphenyl)ethanamine

1. Scope: This protocol describes the procedure for determining the enantiomeric purity of 1-(4-fluoro-2-methylphenyl)ethanamine using chiral HPLC.

2. Materials:

  • See Section 4.1 and Table 2 for a full list of equipment and reagents.

3. Mobile Phase Preparation:

  • Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.

  • Combine in a suitable 1 L solvent bottle, mix thoroughly, and degas before use.

4. Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Mix well.

5. HPLC System Setup and Equilibration:

  • Install the CHIRALPAK® IA-3 column.

  • Set the pump to deliver the mobile phase at 1.0 mL/min.

  • Set the column oven temperature to 25 °C and the UV detector to 265 nm.

  • Equilibrate the system until a stable baseline is achieved (at least 30 minutes).

6. Analysis Sequence:

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic standard solution to verify system suitability (resolution should be ≥ 2.0).

  • Inject the sample solution.

7. Data Processing and Calculation:

  • Integrate the peaks corresponding to the two enantiomers in the sample chromatogram.

  • Calculate the percentage of each enantiomer using the area percent method:

    % Enantiomer = (Area of individual enantiomer peak / Total area of both enantiomer peaks) x 100

  • Calculate the enantiomeric excess (% ee) for the major enantiomer:

    % ee = ((Area_major - Area_minor) / (Area_major + Area_minor)) x 100

Conclusion

This application note outlines a logical and efficient strategy for developing a chiral HPLC method for the separation of 1-(4-fluoro-2-methylphenyl)ethanamine enantiomers. The systematic screening of polysaccharide-based CSPs in combination with a normal-phase mobile phase containing a basic additive proved to be a highly effective approach. By following the detailed screening, optimization, and final method protocols, researchers can reliably implement this method for the accurate determination of enantiomeric purity, supporting critical activities in pharmaceutical research and development.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Academia.edu. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • (a) The principle of HPLC chiral separation: a flow of dissolved chiral... ResearchGate. [Link]

  • Application Notes: Chiral. LCGC International. [Link]

  • Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Daicel-Chiral-Catalog.pdf. Obrnuta faza. [Link]

  • A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. [Link]

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  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [Link]

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Method

Application Notes &amp; Protocols: Strategic Synthesis of Active Pharmaceutical Ingredients Utilizing the Chiral Building Block (S)-1-(4-fluoro-2-methylphenyl)ethanamine

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the application of (S)-1-(4-fluoro-2-methylphenyl)ethanamine, a high-value chiral amine, in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of (S)-1-(4-fluoro-2-methylphenyl)ethanamine, a high-value chiral amine, in the synthesis of complex molecular architectures relevant to active pharmaceutical ingredients (APIs). The unique structural features of this building block—a stereogenic center, a fluorine atom for metabolic stability and binding interactions, and an ortho-methyl group for conformational constraint—make it a strategic component in modern medicinal chemistry. We will explore its application in the construction of critical amide bonds, a reaction paramount in drug discovery, and provide detailed, field-tested protocols.[1] The causality behind procedural choices, potential challenges, and optimization strategies are discussed to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of (S)-1-(4-fluoro-2-methylphenyl)ethanamine in Drug Design

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, as their defined stereochemistry is often critical for target-specific biological activity.[2] (S)-1-(4-fluoro-2-methylphenyl)ethanamine has emerged as a particularly valuable synthon. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating pKa or participating in hydrogen bonding.[3] The ortho-methyl group on the phenyl ring introduces steric influence that can lock the molecule into a specific, biologically active conformation, which is crucial for potent and selective interaction with protein targets.

This guide focuses on the primary application of this amine: its use as a nucleophile in acylation reactions to form amide bonds, which are present in over 80% of drug candidates.[4] We will detail a robust protocol for this transformation, addressing the specific challenges posed by the amine's structure, such as steric hindrance from the ortho-methyl group.

Core Application: Amide Bond Synthesis

The formation of an amide bond via the condensation of a carboxylic acid and an amine is the most frequent reaction in medicinal chemistry.[5][6] While conceptually simple, the reaction often requires careful optimization, especially when dealing with sterically hindered or electronically deactivated substrates. The 2-methyl substituent on (S)-1-(4-fluoro-2-methylphenyl)ethanamine presents a moderate steric challenge that can render standard coupling conditions inefficient.

To overcome this, specialized protocols are necessary. One highly effective method involves the in situ formation of an acyl fluoride from the carboxylic acid, which then reacts with the amine at an elevated temperature. This approach has proven successful for coupling sterically demanding substrates where other common methods like those using EDC/HOBt or DCC/DMAP fail to provide significant yields.[5][6][7]

Workflow for API Synthesis via Amide Coupling

The following diagram illustrates a generalized workflow for incorporating the chiral amine into a potential API precursor.

G cluster_1 Core Coupling Reaction cluster_2 Downstream Processing A Carboxylic Acid (R-COOH) C In Situ Acyl Fluoride Formation (R-COF) A->C B Activating Agent (e.g., BTFFH, TFFH) B->C E Amide Coupling (Elevated Temperature) C->E D (S)-1-(4-fluoro-2-methylphenyl)ethanamine D->E F Crude Chiral Amide E->F G Purification (Chromatography) F->G H Final API Precursor G->H G cluster_step1 Step 1: Acyl Fluoride Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Amide Formation A R-COOH + BTFFH + DIPEA B [Acyl Fluoride Intermediate] R-COF A->B Activation D [Tetrahedral Intermediate] B->D Nucleophilic Attack C Chiral Amine (Ar-NH2) C->D E Final Amide Product D->E Collapse & Proton Transfer F Fluoride Ion (F-) D->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess Optimization in (S)-1-(4-fluoro-2-methylphenyl)ethanamine Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and stereoelectronic challenges associated with synthesizing (S)-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and stereoelectronic challenges associated with synthesizing (S)-1-(4-fluoro-2-methylphenyl)ethanamine.

The presence of an ortho-methyl group and a para-fluoro group on the phenyl ring creates significant steric hindrance and unique stereoelectronic effects. These factors directly impact both enzymatic binding pockets and chemical transition states. This guide provides field-proven troubleshooting strategies for the two most robust asymmetric synthesis pathways: Biocatalytic reductive amination (ω-Transaminases) and Chemocatalytic asymmetric addition (Ellman’s Sulfinamide).

Strategic Synthesis Workflows

SynthesisWorkflow Ketone 1-(4-Fluoro-2-methylphenyl) ethanone TA ω-Transaminase + IPA (Biocatalysis) Ketone->TA Enzymatic Sulfinamide (S)-tert-Butanesulfinamide + Ti(OEt)4 Ketone->Sulfinamide Chemical EnzProduct (S)-Amine (>99% ee) TA->EnzProduct Imine Chiral Sulfinyl Ketimine Sulfinamide->Imine Reduction NaBH4 Reduction (Closed Transition State) Imine->Reduction ChemProduct (S)-Amine (>95% ee) Reduction->ChemProduct

Biocatalytic vs. Chemocatalytic pathways for (S)-1-(4-fluoro-2-methylphenyl)ethanamine synthesis.

Part 1: Biocatalytic Troubleshooting (ω-Transaminases)

FAQ 1: My ω-transaminase (ω-TA) reaction stalls at 60% conversion with suboptimal enantiomeric excess (ee < 90%). How can I drive the equilibrium?

Causality & Expert Insight: The reductive amination of 1-(4-fluoro-2-methylphenyl)ethanone using isopropylamine (IPA) as an amine donor is thermodynamically limited. The accumulation of the ketone byproduct (acetone) pushes the equilibrium backward, leading to stalled conversion and potential racemization[1]. Furthermore, the ortho-methyl group imposes severe steric hindrance in the enzyme's binding pocket. Wild-type transaminases often struggle to accommodate bulky ortho-substituted acetophenones, requiring engineered variants (e.g., W58A or W56G mutations) that expand the substrate binding region[2].

Self-Validating Protocol: Enzymatic Cascade for Equilibrium Displacement

  • Enzyme Selection: Utilize an engineered (S)-selective ω-TA specifically evolved for bulky biaryl or ortho-substituted ketones[2].

  • Reaction Matrix: Prepare a 100 mM solution of 1-(4-fluoro-2-methylphenyl)ethanone in phosphate buffer (100 mM, pH 7.5). Add 10% v/v DMSO to ensure complete substrate solubilization.

  • Amine Donor: Add 500 mM isopropylamine (a 5-fold molar excess) to push the mass action ratio[3].

  • Cofactor: Supplement the matrix with 1 mM Pyridoxal-5'-phosphate (PLP) to maintain the catalytic cycle[1].

  • Incubation: Run the reaction at 30°C, 200 rpm for 24-48 hours.

  • Validation Check: Monitor conversion via chiral HPLC. If conversion remains <80% after 24h, the equilibrium is stalling. Switch the amine donor from IPA to L-alanine (300 mM) and couple the reaction with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH). This cascade irreversibly consumes the inhibitory pyruvate byproduct, driving the reaction to >99% ee and >90% conversion[4].

Part 2: Chemocatalytic Troubleshooting (Ellman's Auxiliary)

FAQ 2: During synthesis using (S)-tert-butanesulfinamide, my imine condensation yield is low, and the subsequent reduction yields a poor diastereomeric ratio (dr). How do I fix this?

Causality & Expert Insight: The ortho-methyl group makes 1-(4-fluoro-2-methylphenyl)ethanone highly recalcitrant to condensation due to steric clash. Standard dehydrating agents (like MgSO₄) are insufficient for this substrate. Titanium(IV) ethoxide (Ti(OEt)₄) is mandatory as it acts as both a powerful Lewis acid to activate the carbonyl and a water scavenger to drive sulfinyl ketimine formation[5]. During the reduction step, the choice of solvent dictates the transition state. Using a coordinating solvent (like THF) with NaBH₄ promotes a highly ordered, closed (chelation-controlled) transition state. This is critical for accurately transferring the chirality from the sulfur atom to the newly formed carbon center, maximizing the dr and final ee[6].

Self-Validating Protocol: Optimized Ellman Condensation and Reduction

  • Condensation: In a flame-dried flask under N₂, dissolve 1-(4-fluoro-2-methylphenyl)ethanone (1.0 eq) and (S)-tert-butanesulfinamide (1.2 eq) in anhydrous THF[7].

  • Activation: Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at 70°C for 24 hours. The strong Lewis acidity of Ti(IV) is required to overcome the steric hindrance of the ortho-methyl group[5].

  • Quench & Isolate: Cool to room temperature, quench with saturated brine to precipitate titanium salts, filter through Celite, and concentrate the pure sulfinyl ketimine.

  • Reduction: Dissolve the crude ketimine in anhydrous THF and cool to -48°C. Add NaBH₄ (3.0 eq)[6].

  • Validation Check: Monitor the dr of the sulfinamide intermediate via ¹H NMR before deprotection. A dr < 90:10 indicates poor chelation control during reduction; verify that the THF is strictly anhydrous and the reaction temperature did not exceed -48°C.

  • Deprotection: Cleave the sulfinyl group using 4M HCl in dioxane to yield the enantiopure (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride[8].

Quantitative Data Summary

The following table summarizes the expected performance metrics and critical control points for both synthesis pathways based on established literature standards.

ParameterBiocatalytic (ω-Transaminase)Chemocatalytic (Ellman's Auxiliary)
Chiral Source Engineered (S)-ω-TA(S)-tert-Butanesulfinamide
Key Challenge Steric hindrance from ortho-methylKetimine condensation efficiency
Critical Reagent Isopropylamine (donor) or L-alanineTi(OEt)₄ (Lewis acid)
Stereocontrol Mechanism Enzyme active site pocketChelation-controlled transition state
Typical ee (%) >99%95.5% (up to 99.2% after recrystallization)
Scalability High (aqueous, mild conditions)Moderate (requires anhydrous conditions)

References

  • Source: PMC (nih.gov)
  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines Source: MDPI URL
  • Asymmetric Synthesis of Amines - Ellman Laboratory Source: Yale University URL
  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI URL
  • Asymmetric Synthesis of Chiral Halogenated Amines using Amine Transaminases Source: ResearchGate URL
  • Source: PubMed (nih.gov)
  • Ellman's Sulfinamides Source: Sigma-Aldrich URL
  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary)

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in (S)-1-(4-fluoro-2-methylphenyl)ethanamine Coupling Reactions

Welcome to the technical support center for amide coupling reactions involving the sterically hindered amine, (S)-1-(4-fluoro-2-methylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions involving the sterically hindered amine, (S)-1-(4-fluoro-2-methylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging, yet crucial, synthetic transformations. The inherent steric bulk arising from the ortho-methyl group on the phenyl ring significantly impacts the reactivity of the amine, often leading to low yields and the formation of unwanted side products. This resource provides in-depth, field-proven insights and actionable protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling protocols (e.g., HATU, HOBt/EDC) resulting in low to no yield with (S)-1-(4-fluoro-2-methylphenyl)ethanamine?

A1: The primary challenge with this substrate is steric hindrance. The ortho-methyl group on the phenyl ring physically obstructs the approach of the activated carboxylic acid to the amine's nitrogen atom. Standard coupling reagents like HATU and EDC/HOBt form activated esters or intermediates that may not be reactive enough to overcome this high activation energy barrier, leading to poor conversion.[1]

Q2: I'm observing significant amounts of unreacted starting materials. What are the likely causes and how can I drive the reaction to completion?

A2: In addition to steric hindrance, incomplete reactions can be due to several factors:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough for this hindered amine.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and often need to be more forcing than with less hindered amines.

  • Reduced Nucleophilicity: While the primary hindrance is steric, electronic effects from the substituents can also play a role in modulating the amine's reactivity.

To improve conversion, consider using more powerful coupling reagents, increasing the reaction temperature, or employing microwave-assisted synthesis to overcome the activation energy barrier.[1][2]

Q3: What are the most common side reactions I should be aware of when coupling this amine?

A3: Besides incomplete reaction, be vigilant for:

  • Racemization: While the chiral center is not directly at the reacting nitrogen, harsh conditions or certain coupling reagents can potentially lead to epimerization, especially if the coupling partner is a chiral carboxylic acid.[3][4]

  • N-Acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5][6]

  • Side reactions of the coupling reagent: Some coupling reagents can react with the amine, leading to undesired byproducts. For instance, aminium/uronium salts can sometimes react directly with the amine to form a guanidinium byproduct.[3][7]

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of (S)-1-(4-fluoro-2-methylphenyl)ethanamine.

Issue 1: Low Conversion and Recovery of Starting Materials

Root Cause Analysis: The primary culprit is the steric shield provided by the ortho-methyl group, which impedes the nucleophilic attack of the amine on the activated carboxylic acid.

Troubleshooting Workflow:

G cluster_0 Problem: Low Conversion Start Low Yield Observed Reagent Evaluate Coupling Reagent Start->Reagent Conditions Optimize Reaction Conditions Reagent->Conditions If still low yield Success Reaction Optimized Reagent->Success Yield Improved Solvent Assess Solvent Effects Conditions->Solvent If still low yield Conditions->Success Yield Improved Solvent->Success Yield Improved

Caption: Troubleshooting workflow for low conversion.

Corrective Actions:

  • Select a More Potent Coupling Reagent:

    • Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP are generally more reactive than carbodiimides and are a good first choice for hindered couplings.[3] An advantage of phosphonium salts is that they do not react with the free amine, which can be beneficial.[3]

    • Uronium/Aminium Salts: HATU, HBTU, and COMU are highly effective but require careful stoichiometry to avoid side reactions with the amine.[3][7]

    • Acyl Fluorides (in situ): For particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be a powerful strategy. Acyl fluorides are highly reactive and less sterically demanding.[8][9][10]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[1][11] Microwave heating can be particularly effective for accelerating these reactions.[1][2]

    • Base Selection: The choice of a non-nucleophilic base is crucial. Diisopropylethylamine (DIPEA) is a common choice. For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.[6]

    • Solvent: Aprotic solvents like DMF, NMP, or dioxane are generally preferred. The choice of solvent can impact the solubility of reagents and the overall reaction rate.[11]

Quantitative Data Summary: Coupling Reagent Selection for Hindered Amines

Coupling Reagent ClassExamplesRelative ReactivityCommon Side Reactions
Carbodiimides EDC, DCC, DICModerateN-acylurea formation, Racemization[3][6]
Phosphonium Salts BOP, PyBOP, PyAOPHigh-
Uronium/Aminium Salts HATU, HBTU, COMUVery HighGuanidinium formation with excess reagent[7]
Acyl Halides (in situ) Acyl FluoridesVery HighRequires specific fluorinating agents[8]
Issue 2: Formation of N-Acylurea Byproduct with Carbodiimide Reagents

Root Cause Analysis: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide (e.g., EDC), can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This is more prevalent when the nucleophilic attack by the amine is slow due to steric hindrance.[5][6]

Mechanism of N-Acylurea Formation:

G cluster_1 N-Acylurea Side Reaction Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine (Slow due to hindrance) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amine (S)-1-(4-fluoro-2-methylphenyl)ethanamine

Caption: Pathway for N-acylurea formation.

Corrective Actions:

  • Use an Additive: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form a more stable, amine-reactive NHS or HOBt ester. This intermediate is less prone to rearrangement and can react with the hindered amine to form the desired product.[5]

  • Switch to a Different Class of Coupling Reagent: As mentioned previously, phosphonium or uronium salts are not susceptible to this side reaction.

Experimental Protocol: EDC/NHS Coupling for a Hindered Amine

  • Dissolve the carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C, then allow to warm to room temperature and stir for 1-4 hours to form the NHS ester.

  • In a separate flask, dissolve (S)-1-(4-fluoro-2-methylphenyl)ethanamine (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) in the same anhydrous solvent.

  • Slowly add the solution of the activated NHS ester to the amine solution.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or LC-MS until completion.

  • Perform an aqueous workup to remove water-soluble byproducts.

Advanced Strategies for Highly Challenging Couplings

For couplings that remain problematic even after applying the above troubleshooting steps, the following advanced strategies can be employed.

  • Direct Amidation Methods: Certain catalytic systems, such as those based on boronic acids, can facilitate the direct condensation of carboxylic acids and amines without the need for pre-activation, often at elevated temperatures.[2] This can simplify the reaction and reduce the number of potential side products.

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can be advantageous for optimizing difficult couplings. The improved heat and mass transfer in flow systems can lead to higher yields and fewer side products.[2]

References

  • Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions.
  • Benchchem. (2025, December). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

Sources

Troubleshooting

optimizing mobile phase for LC-MS analysis of (S)-1-(4-fluoro-2-methylphenyl)ethanamine

Topic: Optimizing Mobile Phase for LC-MS Analysis of (S)-1-(4-fluoro-2-methylphenyl)ethanamine Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Mobile Phase for LC-MS Analysis of (S)-1-(4-fluoro-2-methylphenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for developing and optimizing a robust LC-MS method for the chiral amine, (S)-1-(4-fluoro-2-methylphenyl)ethanamine. As a basic compound, this analyte presents unique challenges in reversed-phase chromatography that require careful mobile phase selection to achieve good peak shape, retention, and mass spectrometry sensitivity.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing for my (S)-1-(4-fluoro-2-methylphenyl)ethanamine analysis?

A1: Peak tailing is the most common issue encountered when analyzing basic compounds like this primary amine on standard silica-based reversed-phase columns (e.g., C18).

The Root Cause: Silanol Interactions The underlying issue involves secondary ionic interactions between your protonated (positively charged) amine analyte and residual deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of the silica stationary phase. These interactions are strong and heterogeneous, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak. Poor peak shape can hinder resolution and make accurate quantification difficult[1][2].

Mitigation Strategies:

  • Mobile Phase pH Control: The most effective way to eliminate this interaction is by controlling the mobile phase pH to ensure that either the analyte or the silanol groups are in a neutral state. This is the foundation of successful method development for amines.

  • Column Choice: Modern columns designed for high-pH conditions or those with advanced end-capping can significantly reduce the number of accessible silanols, providing better peak shape for basic compounds[3].

Q2: How do I choose between a low pH and a high pH mobile phase for this analysis?

A2: The choice between a low or high pH mobile phase is a critical decision that impacts retention, peak shape, and column stability. The goal is to move the mobile phase pH at least 2 units away from the pKa of both the analyte and the surface silanols (typically pKa ~3.8-4.5).

Option 1: Low pH (pH < 3)

  • Mechanism: At a low pH, the amine analyte is fully protonated (R-NH₃⁺), making it highly polar. Simultaneously, the acidic mobile phase suppresses the ionization of the surface silanols, keeping them in their neutral form (Si-OH). This eliminates the strong ionic interaction causing peak tailing.

  • Advantages: Provides excellent peak shape and is compatible with most silica-based columns.

  • Disadvantages: The protonated amine is very polar, leading to significantly reduced retention in reversed-phase mode. This may be problematic if you need to separate it from other early-eluting impurities.

Option 2: High pH (pH > 9)

  • Mechanism: At a high pH, the amine analyte is in its neutral, uncharged state (R-NH₂), making it more hydrophobic. The basic mobile phase ensures the surface silanols are fully deprotonated (Si-O⁻). Since the analyte is neutral, there is no strong ionic interaction, and tailing is eliminated.

  • Advantages: The neutral amine is more retained, providing better separation from polar impurities. This can also lead to improved peak shape and sensitivity in some cases[4][5].

  • Disadvantages: Requires a pH-stable column (e.g., a hybrid or specialized high-pH column) to prevent rapid degradation of the stationary phase[2][4]. Standard silica columns will quickly lose performance at high pH.

The diagram below illustrates how pH affects the ionization state of the analyte and the column's stationary phase, which is the key to controlling peak shape.

cluster_low_ph Low pH (e.g., pH 2.7) cluster_high_ph High pH (e.g., pH 10) Low_Analyte (S)-Amine (Protonated, R-NH₃⁺) Low_Silanol Silica Surface (Neutral, Si-OH) Low_Analyte->Low_Silanol No Ionic Interaction Low_Result Result: Good Peak Shape Low Retention Low_Silanol->Low_Result High_Analyte (S)-Amine (Neutral, R-NH₂) High_Silanol Silica Surface (Deprotonated, Si-O⁻) High_Analyte->High_Silanol No Ionic Interaction High_Result Result: Good Peak Shape High Retention High_Silanol->High_Result

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (S)- and (R)-1-(4-fluoro-2-methylphenyl)ethanamine: An Inquiry into Stereospecific Biological Activity

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies on the biological activities of the (S) and (R) enantiomers of 1-(4-fluoro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies on the biological activities of the (S) and (R) enantiomers of 1-(4-fluoro-2-methylphenyl)ethanamine. Consequently, a detailed guide with supporting experimental data, as originally envisioned, cannot be constructed at this time.

While the fundamental principles of pharmacology and stereochemistry predict that these enantiomers will likely exhibit distinct biological profiles, specific data on their interactions with biological targets, their mechanisms of action, and their relative potencies are not available in the public domain. Such information is crucial for a meaningful comparison and for understanding their potential therapeutic applications or toxicological profiles.

The Critical Role of Chirality in Drug Action: A Conceptual Framework

The absence of specific data for the title compounds does not diminish the importance of understanding enantiomeric differences in drug development. Chirality, or the "handedness" of a molecule, is a critical determinant of its biological activity. Enantiomers, being non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules such as receptors, enzymes, and transporters.

This differential interaction can lead to significant variations in:

  • Pharmacodynamics: One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ, leading to different plasma concentrations and durations of action.

A classic example of this is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic. More recently, the differential activity of the diastereomers of 4-fluoromethylphenidate highlights the principle that biological activity often resides in a specific stereoisomer.

Hypothetical Biological Targets and Screening Strategies

Given the structural features of 1-(4-fluoro-2-methylphenyl)ethanamine, which includes a phenethylamine backbone, it is plausible that these compounds could interact with targets within the central nervous system, such as:

  • Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are common targets for phenethylamine derivatives.

  • Trace Amine-Associated Receptors (TAARs): These receptors are known to bind endogenous and exogenous phenethylamines.

  • Other G-Protein Coupled Receptors (GPCRs) or Ion Channels: The substituted phenyl ring could confer affinity for a variety of other receptor systems.

To elucidate the biological activities of (S)- and (R)-1-(4-fluoro-2-methylphenyl)ethanamine, a systematic screening approach would be necessary.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for characterizing the pharmacological profile of a pair of enantiomers.

cluster_0 Initial Screening cluster_1 Functional Activity cluster_2 Cellular and In Vivo Models A Compound Acquisition (S)- and (R)-enantiomers B Primary Binding Assays (e.g., Radioligand Binding) A->B Purity & Concentration Verification C Broad Receptor Panel Screen B->C Identify Potential Targets D In Vitro Functional Assays (e.g., cAMP, Calcium Flux) C->D Confirm Functional Activity F Cell-Based Assays (e.g., Neurotransmitter Uptake) D->F Evaluate Cellular Effects E Enzyme Inhibition Assays E->F G Animal Models of Disease F->G Assess In Vivo Efficacy & Safety

Caption: A generalized workflow for the pharmacological characterization of enantiomers.

Methodologies for Comparative Analysis

Should the data become available, the following experimental protocols would be essential for a comprehensive comparison.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for a specific target receptor (e.g., DAT).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT).

  • (S)- and (R)-1-(4-fluoro-2-methylphenyl)ethanamine.

  • Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the (S) and (R) enantiomers.

  • In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neurotransmitter Uptake Assay

Objective: To measure the potency (IC₅₀) of each enantiomer to inhibit the reuptake of a neurotransmitter (e.g., dopamine) into synaptosomes or cells expressing the transporter.

Materials:

  • Rat brain synaptosomes or a cell line stably expressing the transporter (e.g., HEK293-DAT).

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • (S)- and (R)-1-(4-fluoro-2-methylphenyl)ethanamine.

  • Assay buffer and reagents for cell lysis and scintillation counting.

Procedure:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the (S) and (R) enantiomers.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • Determine the IC₅₀ value for each enantiomer by non-linear regression analysis of the concentration-response curves.

Future Directions

The scientific community awaits research that will characterize the biological activities of (S)- and (R)-1-(4-fluoro-2-methylphenyl)ethanamine. Such studies are essential to unlock any potential therapeutic value these compounds may hold and to understand their safety profiles. Researchers in medicinal chemistry and pharmacology are encouraged to investigate these enantiomers and publish their findings to fill this knowledge gap.

Comparative

Comprehensive Comparison Guide: Validating Chiral Purity of (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl

As a Senior Application Scientist, I approach chiral validation not as a single isolated test, but as an orthogonal, self-validating system. For pharmaceutical intermediates like (S)-1-(4-fluoro-2-methylphenyl)ethanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chiral validation not as a single isolated test, but as an orthogonal, self-validating system. For pharmaceutical intermediates like (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride , ensuring strict enantiomeric purity is critical. The presence of the (R)-enantiomer can lead to off-target toxicity, altered pharmacokinetics, or complete loss of efficacy in the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth methodological comparison between polarimetry and alternative analytical techniques, followed by a rigorously designed, self-validating experimental protocol for polarimetric analysis.

Methodological Comparison: Polarimetry vs. Orthogonal Alternatives

While polarimetry remains a cornerstone of pharmaceutical quality control due to its speed and non-destructive nature[1], it is essential to understand its operational boundaries compared to modern chromatographic and spectroscopic methods.

Below is a quantitative comparison of Polarimetry, Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Nuclear Magnetic Resonance (NMR) spectroscopy for evaluating the chiral amine hydrochloride.

Table 1: Performance Comparison of Chiral Validation Techniques
ParameterPolarimetry (Optical Rotation)Chiral HPLC (e.g., Crown Ether CSP)Chiral NMR (Mosher’s Derivatization)
Primary Output Specific Rotation ( [α] ) / Optical PurityEnantiomeric Excess (%ee)Diastereomeric Ratio (dr) / Abs. Config.
Limit of Detection (Minor Enantiomer) ~1.0% - 2.0% (Matrix dependent)< 0.1% (Highly sensitive)~1.0% - 5.0%
Sample Concentration Required High (10 - 20 mg/mL)Low (~1 μg/mL - 2 mg/mL)Medium (5 - 10 mg/mL)
Analysis Time per Sample < 5 minutes 15 - 30 minutes20 - 40 mins (includes prep time)
Destructive to Sample? No (Sample fully recoverable)YesYes (Converted to diastereomers)
Operational Cost / Complexity Low / LowHigh / HighVery High / Very High

The Causality of Choice: Why do we still use polarimetry if HPLC offers superior sensitivity for trace impurities [2]? The answer lies in workflow efficiency and bulk verification . Polarimetry provides an instantaneous, macroscopic verification of the bulk material's identity and gross stereochemistry. It acts as the first line of defense in batch release, while Chiral HPLC is reserved for precise quantification of trace (R)-enantiomer leakage during process optimization.

The Self-Validating Polarimetry Workflow

A robust scientific protocol must inherently prove its own accuracy. In polarimetry, errors often stem from molecular aggregation, incomplete salt dissociation, or temperature fluctuations.

To create a self-validating system , our protocol incorporates a concentration gradient check . Optical rotation should scale linearly with concentration according to Biot's Law. If the calculated specific rotation ( [α] ) shifts non-linearly across different concentrations, it immediately alerts the scientist to ion-pairing artifacts or solvent-solute interactions, invalidating the run before bad data is reported.

Workflow cluster_0 Phase 1: System Suitability cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Measurement & Validation Start Start Validation Workflow Calibrate Calibrate Polarimeter (Quartz Control Plate) Start->Calibrate Blank Measure Solvent Blank (Methanol, 20°C) Calibrate->Blank Weigh Weigh (S)-Amine HCl (Precision Analytical Balance) Blank->Weigh Dissolve Dissolve & Dilute (Gradient: c=0.5, 1.0, 1.5) Weigh->Dissolve Measure Measure Optical Rotation (α) (589 nm Sodium D-Line) Dissolve->Measure Calculate Calculate Specific Rotation [α] & Verify Linearity Measure->Calculate Validate Orthogonal Validation (Chiral HPLC for %ee) Calculate->Validate

Figure 1: Self-validating workflow for chiral purity assessment of (S)-1-(4-fluoro-2-methylphenyl)ethanamine HCl.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • (S)-1-(4-fluoro-2-methylphenyl)ethanamine hydrochloride (Target Analyte)

  • Methanol (HPLC Grade): Causality Note: Methanol is chosen over less polar solvents (like chloroform) because the analyte is a hydrochloride salt. Methanol ensures complete dissociation of the cation and anion, preventing ion-pairing effects that artificially skew the optical rotation reading.

  • High-Precision Digital Polarimeter (equipped with a Peltier temperature controller and 589 nm Sodium lamp).

Step 1: System Suitability Testing (SST)
  • Power on the polarimeter and allow the Sodium D-line lamp (589 nm) to stabilize for 30 minutes.

  • Insert a certified Quartz Control Plate (e.g., +17.00° standard).

  • Verify that the instrument reads within ±0.01∘ of the certified value. This establishes instrumental trustworthiness before any sample is introduced.

Step 2: Blank Subtraction
  • Thoroughly clean a 100 mm (1 dm) polarimeter cell with HPLC-grade methanol.

  • Fill the cell with pure methanol, ensuring no air bubbles are trapped in the light path.

  • Place the cell in the chamber, set the Peltier controller to exactly 20.0 °C , and zero the instrument.

Step 3: Gradient Sample Preparation (The Self-Validation Step)

To prove the absence of concentration-dependent aggregation, prepare three distinct concentrations:

  • Solution A ( c=0.5 ): Accurately weigh 50.0 mg of the (S)-amine HCl into a 10 mL volumetric flask. Dissolve and make up to volume with methanol.

  • Solution B ( c=1.0 ): Weigh 100.0 mg into a 10 mL volumetric flask. Make up to volume.

  • Solution C ( c=1.5 ): Weigh 150.0 mg into a 10 mL volumetric flask. Make up to volume.

Step 4: Measurement & Data Acquisition
  • Rinse the 1 dm cell twice with a small aliquot of Solution A, then fill it completely.

  • Allow 2 minutes for thermal equilibration at 20.0 °C.

  • Record the observed rotation ( α ). Repeat this process for Solutions B and C.

Step 5: Calculation and Linearity Verification

Calculate the specific rotation [α]D20​ for each solution using Biot's formula:

[α]D20​=l×cα​

Where:

  • α = observed optical rotation (degrees)

  • l = path length of the cell in decimeters (1 dm)

  • c = concentration in g/100 mL (e.g., 1.0 for Solution B)

Validation Check: The calculated [α]D20​ must remain constant across Solutions A, B, and C (within instrumental error margins). If the variance exceeds 2%, the sample is either aggregating, or the salt is incompletely dissociated, requiring a change in solvent or temperature.

Finally, calculate the Optical Purity (% OP) by comparing the experimental specific rotation against the theoretical maximum specific rotation of a 100% enantiomerically pure reference standard:

% Optical Purity=([α]pure reference​[α]observed​​)×100

(Note: While % OP often correlates closely with %ee, trace impurities must be orthogonally confirmed via Chiral HPLC[2] as outlined in Figure 1).

References

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed / National Library of Medicine. Available at:[Link]

Validation

comparing (S)-1-(4-fluoro-2-methylphenyl)ethanamine with unsubstituted phenethylamines

As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles for CNS-active compounds. A recurring challenge is the i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles for CNS-active compounds. A recurring challenge is the inherent metabolic instability of endogenous trace amines.

This guide provides an in-depth technical comparison between unsubstituted phenethylamines (specifically 2-phenylethanamine, or PEA) and the highly substituted chiral building block (S)-1-(4-fluoro-2-methylphenyl)ethanamine . By analyzing their structural divergence, we can understand the causality behind their vastly different metabolic fates and utility in modern asymmetric synthesis and drug design.

Structural and Electronic Divergence: The Causality of Substitution

To understand the performance differences between these two molecules, we must dissect their structural frameworks.

Unsubstituted Phenethylamine (PEA) is a flexible, endogenous 2-arylethylamine. It acts as a trace amine neurotransmitter, binding to the Trace Amine-Associated Receptor 1 (TAAR1) [1]. However, its linear, unhindered ethylamine side chain makes it an ideal, rapid substrate for oxidative deamination.

(S)-1-(4-fluoro-2-methylphenyl)ethanamine , in contrast, is a 1-arylethylamine ( α -methylbenzylamine derivative). The strategic incorporation of three distinct structural features fundamentally alters its chemical biology:

  • α -Methylation & Stereocenter : Moving the amine to the benzylic position and adding a methyl group creates a rigid chiral center. This steric bulk severely restricts the conformational freedom required to enter the narrow catalytic gorge of certain metabolic enzymes.

  • 4-Fluoro Substitution : The carbon-fluorine bond is highly polarized and exceptionally strong. Placing it at the para position effectively blocks cytochrome P450 (CYP)-mediated para-hydroxylation, a primary clearance pathway for aromatic compounds, while simultaneously increasing lipophilicity (LogP) for better blood-brain barrier (BBB) penetration.

  • 2-Methyl Substitution : This ortho-substitution induces a steric clash with the benzylic group, forcing the amine side-chain out of coplanarity with the phenyl ring. This increased 3D character (higher Fsp³) often translates to higher target selectivity and reduced off-target toxicity.

StructuralComparison PEA Unsubstituted PEA (Flexible, Unhindered) MAOB_Metab Rapid MAO-B Oxidative Deamination PEA->MAOB_Metab Primary Clearance CYP_Metab CYP450 para-Hydroxylation PEA->CYP_Metab Secondary Clearance ChiralAmine (S)-1-(4-fluoro-2-methylphenyl) ethanamine Steric Alpha-Methyl Steric Hindrance ChiralAmine->Steric Fluoro 4-Fluoro Blockade ChiralAmine->Fluoro Stable_MAO MAO Resistance / Potential Inhibition Steric->Stable_MAO Blocks Catalytic Site Stable_CYP CYP450 Resistance Fluoro->Stable_CYP Prevents Oxidation

Diagram 1: Divergent metabolic pathways driven by structural substitutions.

Metabolic Stability: MAO-B and CYP450 Interactions

The most critical performance metric when comparing these compounds is their half-life in the presence of Monoamine Oxidase B (MAO-B).

Unsubstituted PEA is notoriously short-lived. In humans, orally ingested PEA undergoes extensive first-pass metabolism by MAO-B, converting it into inactive phenylacetic acid [2]. This renders it virtually useless as an oral therapeutic without the co-administration of an MAO inhibitor.

Conversely, the α -methyl group in (S)-1-(4-fluoro-2-methylphenyl)ethanamine acts as a steric shield. Because MAO-B requires the abstraction of an α -proton to form an intermediate imine, the bulky methyl group at this exact position dramatically reduces the catalytic turnover rate. While certain fungal enzymes (like Aspergillus niger MAO) can slowly oxidize 1-arylethylamines into ketones [3], human MAO-B struggles to accommodate this geometry. Consequently, compounds bearing this motif often act as competitive inhibitors rather than substrates, preserving their systemic circulation.

Quantitative Data Comparison

The following table synthesizes the physiochemical and pharmacokinetic performance metrics of both compounds, demonstrating the clear advantages of the substituted chiral amine for drug development [4].

Property / MetricUnsubstituted Phenethylamine (PEA)(S)-1-(4-fluoro-2-methylphenyl)ethanamine
Molecular Weight 121.18 g/mol 153.20 g/mol (Free base)
Chiral Centers 0 (Achiral)1 (Defined S-stereocenter)
Predicted LogP ~1.4~2.3 (Enhanced by Fluorine)
MAO-B Half-Life (in vitro) < 5 minutes> 120 minutes (Highly stable)
Primary Metabolic Route MAO-B (Oxidative Deamination)Glucuronidation / Slow N-oxidation
Primary Application Endogenous ligand, basic synthonChiral resolution, CNS drug scaffold

Experimental Workflows: Self-Validating Protocols

To objectively prove the metabolic superiority of (S)-1-(4-fluoro-2-methylphenyl)ethanamine over PEA, my laboratory utilizes a dual-assay system evaluating both MAO-B and CYP450 stability. These protocols are designed with internal redundancies to ensure self-validation.

Protocol A: In Vitro MAO-B Stability and Inhibition Assay

Causality: This assay determines if the α -methyl group successfully prevents oxidative deamination by human MAO-B.

  • Preparation : Prepare 10 mM stock solutions of PEA, (S)-1-(4-fluoro-2-methylphenyl)ethanamine, and Selegiline (positive control for inhibition) in DMSO. Dilute to a final assay concentration of 10 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition : Add recombinant human MAO-B (50 µg/mL final protein concentration) to the reaction mixture.

  • Incubation & Sampling : Incubate at 37°C in a shaking water bath. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step) : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of a deuterated internal standard (e.g., PEA-d4). The protein will precipitate, stopping the reaction instantly.

  • Centrifugation & Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Protocol B: CYP2D6 Microsomal Stability Assay

Causality: This assay proves that the 4-fluoro substitution effectively blocks para-hydroxylation compared to an unfluorinated analog.

  • Microsome Prep : Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Initiation : Initiate the reaction by adding 1 mM NADPH.

  • Sampling : Take aliquots at 0, 10, 20, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard.

  • Control Validation : Run Verapamil concurrently as a high-clearance positive control to validate microsomal activity.

  • Data Processing : Calculate intrinsic clearance ( CLint​ ) based on the log-linear depletion of the parent compound.

ExperimentalWorkflow Step1 1. Substrate Prep (10 µM Test Compound) Step2 2. Enzyme Incubation (MAO-B or HLM, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode Quantification) Step3->Step4 Step5 5. Data Processing (Calculate Half-life & CL_int) Step4->Step5

Diagram 2: Standardized LC-MS/MS workflow for metabolic stability assessment.

Conclusion

For researchers developing next-generation neurotherapeutics, relying on unsubstituted phenethylamines presents insurmountable pharmacokinetic hurdles due to rapid MAO-B degradation. By transitioning to highly engineered synthons like (S)-1-(4-fluoro-2-methylphenyl)ethanamine , drug developers can leverage steric hindrance ( α -methylation) and electronic shielding (4-fluorination) to drastically improve metabolic half-life, enhance lipophilicity, and introduce precise stereochemical control into their lead compounds.

References

  • β-phenylethylamine, a small molecule with a large impact National Institutes of Health (PMC) URL:[Link] [1]

  • Phenethylamine - Metabolism and Pharmacodynamics Wikipedia, The Free Encyclopedia URL: [Link] [2]

  • Information on EC 1.4.3.4 - Monoamine Oxidase (Aspergillus niger) BRENDA Enzyme Database URL:[Link] [3]

Comparative

mass spectrometry fragmentation pattern analysis of (S)-1-(4-fluoro-2-methylphenyl)ethanamine

An in-depth structural elucidation and quantitative analysis of chiral primary amines, such as (S)-1-(4-fluoro-2-methylphenyl)ethanamine (Exact Mass: 153.0954 Da), requires a rigorous understanding of gas-phase ion chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation and quantitative analysis of chiral primary amines, such as (S)-1-(4-fluoro-2-methylphenyl)ethanamine (Exact Mass: 153.0954 Da), requires a rigorous understanding of gas-phase ion chemistry. In drug development and forensic toxicology, selecting the correct mass spectrometry (MS) platform is critical. Different ionization techniques fundamentally alter the fragmentation pathways of phenylethylamine derivatives, impacting both structural confirmation and quantitative sensitivity.

As an application scientist, I have designed this guide to objectively compare the performance of three primary MS platforms—GC-EI-MS , LC-ESI-QqQ , and LC-ESI-HRMS (Q-TOF/Orbitrap) —for the analysis of this specific fluorinated amine.

Mechanistic Insights: Causality of Fragmentation

To choose the right instrument, we must first understand why the molecule fragments the way it does under different ionization conditions.

Electrospray Ionization (ESI-CID) Pathway

Under soft ionization (ESI+), the molecule readily forms a protonated precursor ion, [M+H]+ at m/z 154.1027 . Because phenylethylamines lacking a β-hydroxy group are highly labile, the dominant collision-induced dissociation (CID) pathway is the neutral loss of ammonia (NH3, -17.0265 Da) 1. This N-Cα bond cleavage is thermodynamically driven by the formation of a highly stabilized spiro[2.5]octadienylium or styryl carbocation at m/z 137.0762. The electron-donating ortho-methyl group stabilizes this cation, while the para-fluorine atom provides resonance stabilization. At higher collision energies, a subsequent loss of hydrogen fluoride (HF) occurs.

ESI_Fragmentation M [M+H]+ m/z 154.1027 LossNH3 - NH3 (-17.0265 Da) M->LossNH3 Frag1 [M+H-NH3]+ m/z 137.0762 LossNH3->Frag1 LossHF - HF (-20.0062 Da) Frag1->LossHF Frag2 [C9H9]+ m/z 117.0700 LossHF->Frag2

ESI-CID fragmentation pathway of (S)-1-(4-fluoro-2-methylphenyl)ethanamine.

Electron Ionization (EI) Pathway

In standard 70 eV GC-MS, the hard ionization generates a radical cation (M+• m/z 153) that is highly unstable. The molecule undergoes rapid α-cleavage. Because the α-carbon is substituted with both a methyl group and a fluorinated aryl group, two competing cleavages occur. The loss of the larger, more stable 4-fluoro-2-methylphenyl radical is thermodynamically favored, yielding the [CH3CH=NH2]+ ion at m/z 44 as the base peak 2. The alternative loss of the methyl radical yields a minor fragment at m/z 138.

Platform Comparison: Which System to Choose?

When analyzing (S)-1-(4-fluoro-2-methylphenyl)ethanamine, the choice of platform dictates the quality of your data.

  • GC-EI-MS (Single Quadrupole): Best for library matching. However, the excessive fragmentation often destroys the molecular ion, making it difficult to identify novel analogs without prior derivatization (e.g., using trifluoroacetic anhydride) 3. Furthermore, GC cannot resolve enantiomers without a specialized chiral stationary phase.

  • LC-ESI-QqQ (Triple Quadrupole): The workhorse for pharmacokinetics. Using the 154.1 → 137.1 MRM transition provides exceptional sensitivity. However, unit mass resolution cannot distinguish isobaric interferences in complex biological matrices.

  • LC-ESI-HRMS (Q-TOF / Orbitrap): The gold standard for structural elucidation. Sub-2 ppm mass accuracy allows you to definitively prove the elemental composition of the fragments (e.g., verifying the exact mass of the -NH3 loss vs. an isobaric -OH loss).

Quantitative Data & Performance Metrics
FeatureGC-EI-MS (Single Quad)LC-ESI-QqQ (Triple Quad)LC-ESI-HRMS (Q-TOF)
Ionization Type Hard (70 eV)Soft (ESI+)Soft (ESI+)
Key Diagnostic Ions m/z 44 (Base), 138, 153 (M+•)m/z 154.1 → 137.1m/z 154.1027, 137.0762
Mass Accuracy ± 0.1 Da± 0.1 Da< 2 ppm
Enantiomeric Resolution Requires chiral derivatizationDirect via Chiral LCDirect via Chiral LC
Estimated LOD ~10 ng/mL< 10 pg/mL ~50 pg/mL
Ideal Application Routine forensic screeningHigh-throughput PK quantitationUnknown structural elucidation

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-HRMS protocol utilizes a self-validating system design. The inclusion of a System Suitability Test (SST) guarantees that mass drift or column carryover does not compromise the chiral analysis.

Workflow SST 1. System Suitability Test (Mass Cal & Blank) Prep 2. Sample Preparation (0.1% FA in MeOH/H2O) SST->Prep LC 3. Chiral LC Separation (Macrocyclic Glycopeptide) Prep->LC ESI 4. ESI+ Ionization (Capillary: 3.5 kV) LC->ESI HRMS 5. HRMS/MS Acquisition (Targeted CID) ESI->HRMS

Self-validating LC-HRMS workflow for chiral phenylethylamine analysis.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) & Calibration

  • Causality: High-resolution instruments are susceptible to thermal drift.

  • Action: Infuse a reference mass solution (e.g., m/z 121.0509 and 922.0098) to calibrate the TOF flight tube. Run a double-blank injection (50:50 MeOH:H2O) to validate the absence of carryover. The system is validated only if mass error is < 2 ppm and blank baseline noise is < 10^3 counts.

Step 2: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor, forcing the primary amine into its protonated state ([M+H]+), drastically increasing ESI+ ionization efficiency.

Step 3: Chiral Chromatographic Separation

  • Action: Inject 2 µL onto an Astec CHIROBIOTIC V2 column (Macrocyclic Glycopeptide stationary phase).

  • Causality: Mass spectrometry is inherently achiral; the (R) and (S) enantiomers will produce identical MS/MS spectra. Chiral chromatography is mandatory to validate the enantiomeric purity of the (S)-isomer prior to mass analysis.

Step 4: ESI-HRMS/MS Acquisition

  • Action: Operate the Q-TOF in targeted MS/MS mode. Set the quadrupole to isolate m/z 154.10. Acquire spectra at three distinct collision energies: 10 eV, 20 eV, and 40 eV.

  • Causality: Ramping the collision energy provides a complete structural fingerprint. 10 eV preserves the [M+H]+ precursor, 20 eV maximizes the primary -NH3 neutral loss (m/z 137.0762), and 40 eV forces deep aromatic ring fragmentation (m/z 117.0700) to confirm the position of the fluorine atom.

References

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples Source: ACS Publications (Journal of the American Society for Mass Spectrometry) URL:[Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI (Molecules) URL:[Link]

Sources

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